NSC126405
Description
The exact mass of the compound (2,3,4,5-Tetrachlorocyclopenta-2,4-dien-1-ylidene)hydrazine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 126405. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2,3,4,5-tetrachlorocyclopenta-2,4-dien-1-ylidene)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl4N2/c6-1-2(7)4(9)5(11-10)3(1)8/h10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFSIMDXRURSONJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=NN)C(=C1Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50298834 | |
| Record name | MLS002919884 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50298834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17581-52-1 | |
| Record name | MLS002919884 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126405 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS002919884 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50298834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
NSC126405: A Targeted Approach to Disrupting mTOR Signaling in Multiple Myeloma
An In-Depth Technical Guide on the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
NSC126405 is an investigational small molecule inhibitor that has demonstrated significant cytotoxic effects against multiple myeloma (MM) cells. Its primary mechanism of action involves the disruption of the interaction between DEPTOR (DEP domain containing mTOR-interacting protein) and mTOR (mechanistic target of rapamycin). In multiple myeloma, DEPTOR is frequently overexpressed and acts as an endogenous inhibitor of mTORC1 and mTORC2 complexes. By binding to DEPTOR, this compound prevents its association with mTOR, leading to the activation of mTORC1 and subsequent induction of apoptosis in MM cells. This technical guide provides a comprehensive overview of the molecular mechanism, quantitative data from preclinical studies, detailed experimental protocols, and visual representations of the signaling pathways affected by this compound.
Core Mechanism of Action: Targeting the DEPTOR-mTOR Interaction
This compound functions as a DEPTOR-mTOR inhibitor.[1][2] The compound directly binds to DEPTOR, thereby preventing its inhibitory interaction with mTOR.[1][3] This disruption leads to the activation of both mTORC1 and mTORC2 signaling complexes.[3] In multiple myeloma cell lines (MMCLs), the subsequent activation of mTORC1 is a key driver of the cytotoxic effects of this compound.[3]
The molecular consequences of this compound treatment include:
-
Inhibition of DEPTOR-mTOR Binding: Co-immunoprecipitation experiments have shown that this compound treatment significantly reduces the amount of DEPTOR bound to mTOR in OPM-2 multiple myeloma cells.[3]
-
Activation of mTORC1: The release of mTOR from DEPTOR's inhibition leads to increased mTORC1 activity. This is evidenced by the enhanced phosphorylation of downstream targets such as p70S6K.[3]
-
Induction of p21 Expression: Treatment with this compound has been shown to induce the expression of the cell cycle inhibitor p21.[4]
-
Enhanced AKT Phosphorylation: Unlike DEPTOR knockdown, which can lead to a negative feedback loop inhibiting the PI3K/AKT pathway, this compound treatment unexpectedly enhances AKT phosphorylation.[3][4] However, the activation of TORC2, which can activate AKT, does not appear to be the primary driver of this compound's anti-myeloma effects.[3]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies of this compound in multiple myeloma cell lines.
Table 1: In Vitro Cytotoxicity of this compound in Multiple Myeloma Cell Lines
| Cell Line | IC50 (µM) for this compound | Notes |
| 8226 | ~1.2 | Data from MTT assay.[5] |
| OPM-2 | Not explicitly stated, but sensitive | High DEPTOR expression.[6] |
| H929 | Not explicitly stated, but sensitive | High DEPTOR expression.[7] |
Table 2: Comparison of this compound and a Related Compound (3g)
| Parameter | This compound | Compound 3g |
| IC50 in 8226 cells (MTT assay) | ~1.2 µM | ~0.12 µM |
| Effective concentration to prevent DEPTOR-mTOR binding in 8226 cells | 1 µM | 0.5 µM |
| IC50 for preventing recombinant DEPTOR binding to mTOR (pull-down assay) | 10.5 µM | 1 µM |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows related to the mechanism of action of this compound.
Caption: Mechanism of action of this compound in multiple myeloma cells.
Caption: Workflow for co-immunoprecipitation to assess DEPTOR-mTOR binding.
Experimental Protocols
Detailed methodologies for the key experiments cited are as follows:
Cell Culture and Reagents
-
Cell Lines: Multiple myeloma cell lines such as 8226, OPM-2, and H929 were used.[3][5][6]
-
Culture Conditions: Cells were cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound: The compound was dissolved in a suitable solvent like DMSO to prepare stock solutions for treating the cells.
Cytotoxicity Assays (MTT Assay)
-
Cell Seeding: Multiple myeloma cells were seeded in 96-well plates at a predetermined density.
-
Treatment: Cells were treated with various concentrations of this compound for specified durations (e.g., 48 or 72 hours).[3]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals were solubilized by adding a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells, and IC50 values were determined.
Co-Immunoprecipitation (Co-IP)
-
Cell Treatment and Lysis: Multiple myeloma cells (e.g., OPM-2) were treated with this compound or a vehicle control for a specified time (e.g., 6 hours).[3] Cells were then lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: The cell lysates were incubated with an antibody targeting mTOR, coupled to protein A/G-agarose beads, overnight at 4°C with gentle rotation.
-
Washing: The beads were washed multiple times with lysis buffer to remove non-specific binding proteins.
-
Elution: The bound proteins were eluted from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: The eluted proteins were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against DEPTOR and mTOR, followed by incubation with appropriate secondary antibodies and detection.
Immunoblotting (Western Blotting)
-
Protein Extraction: Cells were lysed, and total protein concentration was determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein were loaded onto an SDS-polyacrylamide gel and separated by electrophoresis.
-
Membrane Transfer: Proteins were transferred from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: The membrane was blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane was incubated with primary antibodies against target proteins (e.g., phospho-p70S6K, p21, AKT, PARP) overnight at 4°C.
-
Secondary Antibody and Detection: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
This compound represents a promising therapeutic strategy for multiple myeloma by targeting the DEPTOR-mTOR interaction, a key survival pathway in this malignancy. The compound's ability to induce cytotoxicity through mTORC1 activation highlights the potential for novel protein-protein interaction inhibitors in cancer therapy. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound and its derivatives. Future studies could focus on optimizing its efficacy, exploring combination therapies, for instance with proteasome inhibitors like bortezomib with which it has shown synergistic effects, and identifying predictive biomarkers of response.[5][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. CYTOTOXIC PROPERTIES OF A DEPTOR-mTOR INHIBITOR IN MULTIPLE MYELOMA CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Therapeutic Induces DEPTOR Degradation in Multiple Myeloma Cells with Resulting Tumor Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to the Function and Mechanism of NSC126405
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC126405 is a small molecule inhibitor that has demonstrated significant cytotoxic properties, particularly in the context of multiple myeloma (MM). This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental validation of this compound. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and cancer biology. The information presented herein is a synthesis of preclinical data, elucidating the molecular interactions and cellular consequences of this compound treatment. This document includes quantitative data on its efficacy, detailed experimental protocols for its characterization, and visual representations of its signaling pathways and experimental workflows.
Introduction
This compound has been identified as a novel inhibitor of the mTOR-DEPTOR interaction, a critical nexus in cellular signaling that is often dysregulated in cancer.[1][2] DEPTOR, an endogenous inhibitor of the mechanistic target of rapamycin (mTOR), is frequently overexpressed in multiple myeloma, contributing to cell survival and proliferation.[3][4] this compound disrupts the binding of DEPTOR to mTOR, leading to the activation of both mTORC1 and mTORC2 complexes.[5][6][7] This activation, paradoxically, induces cytotoxic effects in DEPTOR-expressing cancer cells, making this compound a promising candidate for targeted cancer therapy.[2][4] This guide will delve into the specifics of its function, supported by experimental evidence.
Mechanism of Action
This compound functions by directly binding to DEPTOR, thereby preventing its inhibitory association with mTOR.[1][5][8] This leads to the disinhibition and subsequent activation of both mTORC1 and mTORC2.[7]
mTORC1 Activation and Downstream Effects:
-
Increased Phosphorylation of p70S6K and 4E-BP1: Activated mTORC1 phosphorylates its canonical substrates, p70S6 kinase (p70S6K) and eIF4E-binding protein 1 (4E-BP1), stimulating protein synthesis.[5][6]
-
Induction of p21: The activation of mTORC1 by this compound leads to an upregulation of the cyclin-dependent kinase inhibitor p21, contributing to cell cycle arrest.[6]
-
Inhibition of Autophagy: By activating mTORC1, a negative regulator of autophagy, this compound inhibits this cellular process, which can be a pro-survival mechanism in cancer cells.[5]
mTORC2 Activation and Downstream Effects:
-
Enhanced AKT Phosphorylation: Unlike DEPTOR silencing, which can lead to a negative feedback loop that inhibits AKT, this compound treatment results in enhanced phosphorylation of AKT.[6]
The culmination of these signaling events is the induction of apoptosis and cell cycle arrest in multiple myeloma cells.[2][5]
Signaling Pathway Diagram
Caption: Signaling pathway of this compound in multiple myeloma cells.
Quantitative Data
The efficacy of this compound has been quantified in various multiple myeloma cell lines. The cytotoxic effects are concentration- and time-dependent, with a 72-hour exposure being optimal for assessing cytotoxicity.[1] A significant inverse correlation has been observed between the IC50 values of this compound and the expression levels of DEPTOR in MM cell lines.[2]
Table 1: In Vitro Cytotoxicity of this compound in Multiple Myeloma Cell Lines
| Cell Line | Relative DEPTOR Expression | IC50 (µM) at 72h |
| 8226 | High | ~1.2[5] |
| MM1.S | High | 3[8] |
| OPM-2 | High | More sensitive than low DEPTOR lines[2] |
| U266 | Low | Less sensitive than high DEPTOR lines[2] |
| Δ47 | Low | Less sensitive than high DEPTOR lines[2] |
| FR4 | Low | Less sensitive than high DEPTOR lines[2] |
Table 2: Effects of this compound on Cell Cycle and Apoptosis
| Cell Line | Treatment | Effect on Cell Cycle (48h) | Apoptosis Induction (72h) |
| Multiple Myeloma Cell Lines | 2 µM this compound | Significant alteration in G1, S, and G2/M phases[5] | Significant increase in apoptosis[2][5] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Treatment Regimen | Outcome |
| Immunodeficient mice with 8226 MM xenografts | 20 mg/kg/day intraperitoneally for 14 days | Reduction in human CD45+ 8226 MM cells in the bone marrow[1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
Yeast-Two-Hybrid (Y2H) Screen for DEPTOR-mTOR Interaction Inhibitors
-
Principle: This assay is used to identify small molecules that disrupt the interaction between two proteins (bait and prey) in a yeast host. The interaction between the bait (e.g., DEPTOR) and prey (e.g., mTOR) reconstitutes a functional transcription factor, leading to the expression of a reporter gene. A small molecule that inhibits this interaction will prevent reporter gene expression.
-
Protocol:
-
Strain Engineering: Co-transform a suitable yeast strain (e.g., EGY48) with bait and prey plasmids. The bait plasmid expresses a fusion of a DNA-binding domain (e.g., LexA) with DEPTOR, and the prey plasmid expresses a fusion of an activation domain (e.g., B42) with a fragment of mTOR.
-
Reporter System: The yeast strain should contain reporter genes (e.g., LEU2 and lacZ) under the control of promoters with binding sites for the DNA-binding domain.
-
Screening: a. Grow the engineered yeast strain in a liquid medium to mid-log phase. b. Plate the yeast cells on a selective medium lacking leucine to confirm the baseline interaction. c. For screening, plate the yeast cells on a medium containing various concentrations of this compound. d. Incubate the plates at 30°C for 2-5 days.
-
Analysis: Identify compounds that inhibit yeast growth on the selective medium, indicating a disruption of the DEPTOR-mTOR interaction. The inhibitory effect can be quantified by measuring the β-galactosidase activity from the lacZ reporter gene.
-
Co-immunoprecipitation (Co-IP) of Endogenous mTOR and DEPTOR
-
Principle: Co-IP is used to demonstrate the in-cell interaction between mTOR and DEPTOR and the inhibitory effect of this compound on this interaction.
-
Protocol:
-
Cell Culture and Treatment: Culture multiple myeloma cells (e.g., OPM-2) to 80-90% confluency. Treat the cells with this compound (e.g., 2 µM) or vehicle (DMSO) for a specified time (e.g., 6 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: a. Pre-clear the cell lysates with Protein A/G agarose beads. b. Incubate the pre-cleared lysates with an antibody against mTOR or DEPTOR overnight at 4°C with gentle rotation. c. Add Protein A/G agarose beads to the lysate-antibody mixture and incubate for another 2-4 hours to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and wash them multiple times with lysis buffer to remove non-specific binding proteins.
-
Elution and Western Blotting: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against mTOR and DEPTOR to detect the co-precipitated proteins.
-
Surface Plasmon Resonance (SPR) for this compound and DEPTOR Binding
-
Principle: SPR is a label-free technique to measure the binding affinity and kinetics between a ligand (immobilized on a sensor chip) and an analyte (in solution).
-
Protocol:
-
Ligand Immobilization: Immobilize recombinant DEPTOR protein onto a sensor chip (e.g., CM5) using standard amine coupling chemistry.
-
Analyte Injection: Inject a series of concentrations of this compound in a running buffer over the sensor chip surface.
-
Data Acquisition: Monitor the change in the refractive index at the sensor surface in real-time, which is proportional to the mass of analyte binding to the immobilized ligand.
-
Analysis: Generate sensorgrams (response units vs. time) for each analyte concentration. Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Immunoblotting for Phosphorylated Proteins
-
Principle: This technique is used to detect and quantify the levels of specific phosphorylated proteins (e.g., p-p70S6K, p-4E-BP1, p-AKT) in cell lysates, indicating the activation status of signaling pathways.
-
Protocol:
-
Sample Preparation: Treat multiple myeloma cells with this compound for various time points. Lyse the cells in a buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: a. Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST). b. Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-p70S6K (Thr389)) overnight at 4°C. c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantification: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Experimental Workflow Diagram
Caption: Experimental workflow for the characterization of this compound.
Synergistic Interactions
This compound has been shown to act synergistically with the proteasome inhibitor bortezomib in multiple myeloma cells.[9][10] This combination leads to enhanced apoptosis.[3] The proposed mechanism for this synergy involves the this compound-mediated mTOR activation and subsequent decrease in autophagy, a process that can confer resistance to proteasome inhibitors.[8]
Table 4: Synergistic Effect of this compound and Bortezomib
| Cell Line | Combination | Result | Combinatorial Index (CI) |
| 8226 | This compound + Bortezomib | Synergistic cytotoxicity | 0.2[3] |
Conclusion
This compound represents a promising therapeutic agent for the treatment of multiple myeloma. Its unique mechanism of action, involving the inhibition of the DEPTOR-mTOR interaction and subsequent activation of mTOR signaling, leads to potent cytotoxic effects in cancer cells with high DEPTOR expression. The in vitro and in vivo data presented in this guide provide a strong rationale for its further development. The detailed experimental protocols and pathway diagrams serve as a valuable resource for researchers aiming to investigate this compound or similar targeted therapies. Future studies should focus on optimizing its therapeutic index and exploring its efficacy in a broader range of malignancies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. CYTOTOXIC PROPERTIES OF A DEPTOR-mTOR INHIBITOR IN MULTIPLE MYELOMA CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.ucla.edu [chem.ucla.edu]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Combination of proteasome inhibitors bortezomib and NPI-0052 trigger in vivo synergistic cytotoxicity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to NSC126405: An Inhibitor of the mTOR-DEPTOR Interaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
The mammalian target of rapamycin (mTOR) is a critical regulator of cell growth, proliferation, and survival, functioning within two distinct complexes: mTORC1 and mTORC2. DEPTOR, an endogenous inhibitor, binds to and suppresses the kinase activity of both mTOR complexes. In certain malignancies, such as multiple myeloma, the overexpression of DEPTOR is paradoxically associated with promoting cell survival, making the mTOR-DEPTOR interaction a compelling therapeutic target. This technical guide provides a comprehensive overview of NSC126405, a small molecule inhibitor designed to disrupt the binding of DEPTOR to mTOR. We will delve into its mechanism of action, downstream signaling effects, and cytotoxic properties, supported by quantitative data and detailed experimental protocols. This document also presents a comparative analysis with a more potent analog, referred to as "drug 3g," to provide a broader context for drug development efforts in this area.
Introduction to the mTOR-DEPTOR Axis
The mTOR signaling pathway is a central hub for integrating intracellular and extracellular signals, including growth factors, nutrients, and cellular energy status. Its activity is finely tuned by a host of regulatory proteins. DEPTOR (DEP domain-containing mTOR-interacting protein) has emerged as a key endogenous inhibitor of both mTORC1 and mTORC2[1][2]. By binding to mTOR, DEPTOR suppresses its kinase activity, thereby modulating downstream signaling cascades that govern protein synthesis, cell growth, and apoptosis[1][2].
While DEPTOR is typically considered a tumor suppressor due to its mTOR-inhibitory function, its role in multiple myeloma (MM) is notably different. In a subset of MM, DEPTOR is highly overexpressed and is essential for maintaining PI3K/Akt signaling and promoting cell survival[1]. This oncogenic role has positioned the mTOR-DEPTOR interaction as a promising target for therapeutic intervention.
This compound is a small molecule identified for its ability to prevent the binding of DEPTOR to mTOR[3][4][5]. This guide will explore the biochemical and cellular consequences of this inhibition.
Quantitative Data on this compound and a Related Analog
The efficacy of this compound and its more potent analog, "drug 3g," has been quantified through various in vitro assays. The following tables summarize the key findings.
Table 1: In Vitro Cytotoxicity (IC50) of mTOR-DEPTOR Inhibitors in Multiple Myeloma Cell Lines
| Compound | Cell Line | IC50 (µM) | Assay Duration |
| This compound | RPMI-8226 | ~1.2 - 1.3 | 48-72 hours |
| This compound | MM1.S | 3 | 48 hours |
| This compound | OPM-2 | Not specified | Not specified |
| This compound | H929 | Not specified | Not specified |
| Drug 3g | 8226 | ~0.12 | Not specified |
| Drug 3g | OPM-2 | More effective than this compound | Not specified |
| Drug 3g | H929 | More effective than this compound | Not specified |
Data compiled from multiple sources indicating the concentration required to inhibit 50% of cell viability.
Table 2: Inhibition of DEPTOR-mTOR Binding
| Compound | Assay Type | IC50 (µM) |
| This compound | Pull-down Assay | 10.5 |
| Drug 3g | Pull-down Assay | 1 |
IC50 values represent the concentration of the compound required to inhibit 50% of the binding between recombinant DEPTOR and mTOR.
Signaling Pathways and Mechanism of Action
This compound functions by binding directly to DEPTOR, which in turn prevents its association with mTOR[3][6]. This disruption leads to the activation of mTORC1, a counterintuitive effect given that mTOR activation typically promotes cell survival.
Downstream Effects of mTORC1 Activation
The release of mTOR from DEPTOR-mediated inhibition by this compound leads to the activation of mTORC1 kinase activity. This results in the phosphorylation of key downstream effectors:
-
p70 S6 Kinase (p70S6K): Increased phosphorylation of p70S6K at threonine 389.
-
4E-BP1: Enhanced phosphorylation of the eukaryotic translation initiation factor 4E-binding protein 1.
The activation of these substrates would normally be associated with increased protein synthesis and cell proliferation. However, in the context of multiple myeloma cells, this acute mTORC1 activation contributes to cytotoxicity[6].
The Paradoxical Activation of Akt
A significant and unexpected finding is that this compound treatment enhances the phosphorylation of Akt, a key pro-survival kinase[6]. Typically, heightened mTORC1 activity initiates a negative feedback loop through the phosphorylation of IRS-1, which in turn inhibits PI3K signaling and dampens Akt activation[6][7]. However, studies have shown that this compound does not induce this IRS-1-mediated negative feedback[3]. The absence of this feedback, coupled with the activation of mTORC2 (which also phosphorylates Akt), results in a sustained, high level of Akt phosphorylation.
In contrast, the more potent analog, "drug 3g," does engage this negative feedback loop, leading to a decrease in Akt phosphorylation at threonine 308[1][8].
Caption: this compound signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Multiple myeloma cell lines (e.g., RPMI-8226, MM1.S)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin
-
This compound and/or "drug 3g" dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1-2 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound or "drug 3g" in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Add 100 µL of the drug dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate for the desired time period (e.g., 24, 48, 72, or 96 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate at 1000 x g for 5 minutes.
-
Carefully aspirate the supernatant without disturbing the formazan crystals.
-
Add 150 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values using appropriate software.
Co-Immunoprecipitation (Co-IP) and Western Blotting
This protocol is used to assess the in-cell binding of DEPTOR to mTOR.
Materials:
-
Multiple myeloma cells (e.g., OPM-2)
-
Lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, 1 mM EGTA, supplemented with protease and phosphatase inhibitors)
-
Antibodies: anti-mTOR, anti-DEPTOR, anti-p-p70S6K (T389), anti-p70S6K, anti-p-4E-BP1 (T37/46), anti-4E-BP1, anti-p-Akt (S473), anti-Akt, anti-IRS-1, anti-p-IRS-1 (S312), and appropriate secondary antibodies.
-
Protein A/G agarose beads
-
SDS-PAGE gels and transfer apparatus
-
PVDF membranes
-
Chemiluminescent substrate
Co-Immunoprecipitation Protocol:
-
Treat cells with this compound (e.g., 1-2 µM) or vehicle for 6 hours.
-
Lyse cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with anti-mTOR or anti-DEPTOR antibody overnight at 4°C with gentle rotation.
-
Add fresh protein A/G agarose beads and incubate for 2-3 hours at 4°C.
-
Wash the beads 3-5 times with cold lysis buffer.
-
Elute the protein complexes by boiling the beads in SDS-PAGE sample buffer.
Western Blotting Protocol:
-
Separate the eluted proteins and whole-cell lysates on SDS-PAGE gels.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate.
Caption: Experimental workflow for characterizing this compound.
Conclusion and Future Directions
This compound represents a novel class of compounds that target the mTOR-DEPTOR protein-protein interaction. Its ability to induce cytotoxicity in multiple myeloma cells, despite activating mTORC1 and Akt, highlights the complex and context-dependent nature of mTOR signaling. The differential effects of this compound and its more potent analog, "drug 3g," on the IRS-1 negative feedback loop provide valuable insights for the rational design of future inhibitors. Further investigation is warranted to fully elucidate the molecular mechanisms underlying the cytotoxic effects of this compound and to explore its therapeutic potential, potentially in combination with other anti-cancer agents. The detailed protocols and quantitative data presented in this guide serve as a foundational resource for researchers in this field.
References
- 1. A Novel Therapeutic Induces DEPTOR Degradation in Multiple Myeloma Cells with Resulting Tumor Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CYTOTOXIC PROPERTIES OF A DEPTOR-mTOR INHIBITOR IN MULTIPLE MYELOMA CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mTORC1/4E-BP1 axis represents a critical signaling node during fibrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. ccrod.cancer.gov [ccrod.cancer.gov]
- 7. Turnover of the Active Fraction of IRS1 Involves Raptor-mTOR- and S6K1-Dependent Serine Phosphorylation in Cell Culture Models of Tuberous Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Turnover of the mTOR inhibitor, DEPTOR, and downstream AKT phosphorylation in multiple myeloma cells, is dependent on ERK1-mediated phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
NSC126405 as a Cytotoxic Agent in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC126405 is a small molecule inhibitor that has demonstrated significant cytotoxic properties, particularly in multiple myeloma (MM) cells.[1][2][3][4][5][6][7] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, its effects on cancer cells, and detailed protocols for key experimental assays. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in oncology drug discovery and development.
Core Mechanism of Action: A DEPTOR-mTOR Inhibitor
This compound functions as a DEPTOR-mTOR inhibitor.[2][4][5][6][7] DEPTOR (DEP domain containing mTOR-interacting protein) is an endogenous inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival.[6] In certain cancers, such as multiple myeloma, DEPTOR is overexpressed and plays a role in maintaining cell viability.[7]
This compound directly binds to DEPTOR, preventing its interaction with mTOR.[4][6] This disruption of the DEPTOR-mTOR complex leads to the activation of both mTORC1 and mTORC2 signaling pathways.[6] The subsequent activation of mTOR signaling, contrary to what might be expected from an anti-cancer agent, triggers a cascade of events that ultimately result in cancer cell death.
Data Presentation: Cytotoxicity of this compound
The cytotoxic activity of this compound has been evaluated in various cancer cell lines, with a notable efficacy in multiple myeloma. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Assay Conditions |
| RPMI-8226 | Multiple Myeloma | 1.3 | 48-hour exposure, MTT assay |
| MM1.S | Multiple Myeloma | 3 | 48-hour exposure, MTT assay |
| OPM-2 | Multiple Myeloma | ~1.2 | Not specified |
| H929 | Multiple Myeloma | Not specified | More sensitive than this compound in a related study |
| PBL | Normal Cells | 20 | 48-hour exposure, MTT assay |
Note: The sensitivity of multiple myeloma cell lines to this compound has been correlated with the level of DEPTOR expression.[1]
Signaling Pathways Modulated by this compound
The primary signaling pathway affected by this compound is the mTOR pathway. By inhibiting the DEPTOR-mTOR interaction, this compound leads to the activation of mTORC1 and mTORC2.[6]
mTORC1 Activation: Activated mTORC1 phosphorylates downstream targets such as p70S6 kinase (p70S6K) and 4E-binding protein 1 (4E-BP1), leading to increased protein synthesis.[6] Paradoxically, in the context of DEPTOR inhibition, this sustained mTORC1 activation contributes to cytotoxicity, in part through the induction of p21.[6]
mTORC2 Activation and Crosstalk with other Pathways: this compound-mediated mTORC2 activation leads to the phosphorylation of Akt.[6] Interestingly, studies with related compounds suggest a potential for crosstalk between the mTOR pathway and other critical signaling cascades like the MAPK/ERK pathway. For instance, ERK1 has been shown to maintain AKT activity in multiple myeloma cells through the phosphorylation of DEPTOR.[8] While direct evidence for this compound's effect on STAT3 and MAPK pathways is limited, the intricate network of cellular signaling suggests that downstream or off-target effects on these pathways are possible and warrant further investigation.
Caption: this compound binds to DEPTOR, activating mTORC1/2 and downstream cytotoxic effects.
Cellular Effects of this compound
Treatment of cancer cells with this compound induces two primary cytotoxic effects: apoptosis and cell cycle arrest.[1][3]
-
Apoptosis: this compound treatment leads to programmed cell death, a key mechanism for eliminating cancerous cells.[1]
-
Cell Cycle Arrest: The compound causes a significant alteration in the cell cycle distribution, leading to arrest in the G1/S and G2/M phases, thereby inhibiting cell proliferation.[1][3]
Caption: Logical flow of this compound's mechanism leading to cancer cell cytotoxicity.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's effects.
Cell Viability Assessment (MTT Assay)
This protocol is used to determine the cytotoxic effect of this compound on cancer cell lines.
-
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with solvent).
-
Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Caption: Experimental workflow for determining cell viability using the MTT assay.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Harvest cells after treatment with this compound and a vehicle control.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the distribution of cells in different phases of the cell cycle.
-
Materials:
-
Treated and control cells
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Procedure:
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate on ice for at least 30 minutes.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation status of proteins in the mTOR signaling pathway.
-
Materials:
-
Treated and control cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-mTOR, anti-mTOR, anti-p-p70S6K, anti-p70S6K, anti-p-4E-BP1, anti-4E-BP1, anti-p-Akt, anti-Akt, anti-p21, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
In Vivo Xenograft Studies
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.[9]
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for tumor induction
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle to the respective groups via a predetermined route (e.g., intraperitoneal injection) and schedule.
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
-
Conclusion and Future Directions
This compound has emerged as a promising cytotoxic agent, particularly for multiple myeloma, through its unique mechanism of inhibiting the DEPTOR-mTOR interaction. This guide provides a foundational understanding of its action and the experimental approaches to study its effects. Future research should focus on expanding the evaluation of this compound across a broader range of cancer types, including solid tumors, to determine its full therapeutic potential. Furthermore, a deeper investigation into its effects on other key signaling pathways, such as STAT3 and MAPK, is crucial for a complete understanding of its mechanism of action and to identify potential combination therapies. In vivo studies in various cancer models will also be essential to translate the promising in vitro findings into potential clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. chem.ucla.edu [chem.ucla.edu]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. CYTOTOXIC PROPERTIES OF A DEPTOR-mTOR INHIBITOR IN MULTIPLE MYELOMA CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Therapeutic Induces DEPTOR Degradation in Multiple Myeloma Cells with Resulting Tumor Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Turnover of the mTOR inhibitor, DEPTOR, and downstream AKT phosphorylation in multiple myeloma cells, is dependent on ERK1-mediated phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
The Discovery and Initial Screening of NSC126405: A DEPTOR-mTOR Interaction Inhibitor
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and initial screening of NSC126405, a small molecule inhibitor of the DEPTOR-mTOR protein-protein interaction. This document is intended for researchers, scientists, and drug development professionals interested in the early-stage development of targeted cancer therapeutics.
Introduction
DEPTOR, an endogenous inhibitor of the mechanistic target of rapamycin (mTOR), is overexpressed in certain cancers, including multiple myeloma (MM).[1] Its role in suppressing mTOR kinase activity within both mTORC1 and mTORC2 complexes makes the DEPTOR-mTOR interaction a compelling target for therapeutic intervention. This compound was identified as a small molecule that disrupts this interaction, leading to mTORC1 activation and subsequent cytotoxicity in cancer cells with high DEPTOR expression.[1][2][3] This guide details the foundational experiments that characterized the initial activity of this compound.
Discovery via Yeast Two-Hybrid Screen
This compound was initially identified from a small molecule library screen utilizing a yeast two-hybrid (Y2H) system designed to detect inhibitors of the DEPTOR-mTOR binding interaction.[1][2][3]
Experimental Protocol: Yeast Two-Hybrid Screen
Objective: To identify small molecules that disrupt the interaction between DEPTOR and mTOR.
Principle: The Y2H system relies on the reconstitution of a functional transcription factor (e.g., Gal4) in yeast. The "bait" protein (mTOR) is fused to the DNA-binding domain (DBD) of the transcription factor, and the "prey" protein (DEPTOR) is fused to the activation domain (AD). When the bait and prey interact, the DBD and AD are brought into proximity, activating reporter genes (e.g., HIS3, LacZ) that allow for cell growth on selective media and a colorimetric change, respectively. Small molecules that inhibit this interaction will prevent reporter gene activation.
Methodology:
-
Yeast Strain: A yeast strain (e.g., AH109) containing reporter genes under the control of the Gal4 upstream activating sequence is used.
-
Plasmid Construction:
-
Bait plasmid: A plasmid expressing mTOR fused to the Gal4 DBD is constructed.
-
Prey plasmid: A plasmid expressing DEPTOR fused to the Gal4 AD is constructed.
-
-
Yeast Transformation: The bait and prey plasmids are co-transformed into the yeast reporter strain.
-
Screening:
-
Transformed yeast cells are plated on selective media lacking histidine to confirm the mTOR-DEPTOR interaction.
-
A library of small molecules, including this compound, is added to the yeast culture.
-
The culture is then plated on media containing 3-amino-1,2,4-triazole (3-AT), a competitive inhibitor of the HIS3 gene product, to suppress background growth.
-
Compounds that inhibit the mTOR-DEPTOR interaction will prevent yeast growth on the selective media.
-
-
Hit Identification: Colonies that fail to grow in the presence of a specific compound are identified as potential hits. This compound was identified as one such compound.
Initial Screening: Cytotoxicity in Multiple Myeloma
Following its discovery, this compound was screened for its cytotoxic effects against various multiple myeloma cell lines (MMCLs). A correlation was observed between the level of DEPTOR expression and the sensitivity to this compound.
Quantitative Data: IC50 Values of this compound in MMCLs
| Cell Line | Relative DEPTOR Expression | IC50 (µM) |
| 8226 | High | ~1.2[4] |
| OPM-2 | High | Not explicitly stated, but sensitive |
| H929 | High | Not explicitly stated, but sensitive |
| Other MMCLs | Varied | 1-4 (for high DEPTOR expressing lines)[2][4] |
Note: The derivative compound 3g showed a significantly lower IC50 of approximately 0.12-0.17 µM in 8226 cells.[2][4]
Experimental Protocol: MTT Assay for Cell Viability
Objective: To determine the concentration of this compound that inhibits the growth of MMCLs by 50% (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Plating: MMCLs (e.g., 8226, OPM-2, H929) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of this compound is prepared and added to the cells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, 72, or 96 hours). A 3-day (72-hour) exposure was found to be optimal for cytotoxicity.[1]
-
MTT Addition: MTT reagent is added to each well and incubated for 3-4 hours to allow for formazan crystal formation.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).
-
Data Analysis: The absorbance values are normalized to the vehicle control, and the IC50 is calculated using a dose-response curve fitting software.
Mechanism of Action: Disruption of DEPTOR-mTOR Binding
To confirm that this compound's cytotoxic effect was due to the disruption of the DEPTOR-mTOR interaction within human cells, co-immunoprecipitation and surface plasmon resonance experiments were performed.
Experimental Protocol: Co-Immunoprecipitation and Western Blot
Objective: To demonstrate that this compound inhibits the binding of DEPTOR to mTOR in MMCLs.
Methodology:
-
Cell Treatment: OPM-2 multiple myeloma cells are treated with this compound or a vehicle control for 6 hours.[3]
-
Cell Lysis: Cells are harvested and lysed in a buffer that preserves protein-protein interactions.
-
Immunoprecipitation:
-
The cell lysate is incubated with an antibody against mTOR (or DEPTOR) overnight at 4°C.
-
Protein A/G-agarose or magnetic beads are added to pull down the antibody-protein complexes.
-
-
Washing: The beads are washed multiple times to remove non-specifically bound proteins.
-
Elution and SDS-PAGE: The bound proteins are eluted from the beads and separated by size using SDS-polyacrylamide gel electrophoresis.
-
Western Blot: The separated proteins are transferred to a membrane and probed with antibodies against DEPTOR (if mTOR was immunoprecipitated) and mTOR to confirm the presence of both proteins in the complex. A decrease in the amount of co-immunoprecipitated DEPTOR in the this compound-treated sample indicates inhibition of the interaction.
Experimental Protocol: Surface Plasmon Resonance (SPR)
Objective: To demonstrate a direct binding interaction between this compound and DEPTOR.
Methodology:
-
Chip Preparation: A sensor chip (e.g., CM5) is activated, and recombinant DEPTOR protein is immobilized on the chip surface.
-
Analyte Injection: Increasing concentrations of this compound are flowed over the chip surface.
-
Binding Measurement: The binding of this compound to the immobilized DEPTOR is measured in real-time as a change in the refractive index at the chip surface, reported in resonance units (RU).
-
Data Analysis: The equilibrium dissociation constant (KD) is calculated from the binding data to determine the affinity of the interaction. The KD value for this compound binding to DEPTOR was determined to be 3 µM.[1]
Downstream Signaling Effects
The disruption of the DEPTOR-mTOR interaction by this compound is expected to activate mTORC1 signaling.
Experimental Protocol: Western Blot for Phosphorylated Proteins
Objective: To assess the activation of mTORC1 downstream targets.
Methodology:
-
Cell Treatment: MMCLs are treated with this compound for various time points (e.g., 2, 4, 8 hours).[5]
-
Cell Lysis, SDS-PAGE, and Western Blot: As described in section 4.1.
-
Probing: Membranes are probed with antibodies specific to the phosphorylated forms of mTORC1 substrates, such as p70S6K (at Thr389) and 4E-BP1. An increase in the phosphorylation of these proteins indicates mTORC1 activation.[3]
In Vivo Efficacy
The anti-tumor effects of this compound were evaluated in a murine xenograft model of multiple myeloma.
Experimental Protocol: Murine Xenograft Model
Objective: To assess the in vivo anti-tumor activity and toxicity of this compound.
Methodology:
-
Cell Implantation: 8226 multiple myeloma cells are injected subcutaneously (SQ) into immunodeficient mice.[1]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized to receive daily intraperitoneal (IP) injections of either this compound (e.g., 10 or 20 mg/kg) or a vehicle control for a specified duration (e.g., 11 days).[1][3]
-
Monitoring: Tumor volume and mouse body weight are monitored throughout the study.
-
Toxicity Assessment: At the end of the study, blood counts (RBC, WBC) can be performed to assess toxicity.[1][3]
-
Efficacy Analysis: The tumor growth in the treated group is compared to the control group to determine the anti-tumor efficacy of this compound.
Conclusion
The discovery and initial screening of this compound established it as a promising first-in-class inhibitor of the DEPTOR-mTOR interaction. Through a systematic series of in vitro and in vivo experiments, its mechanism of action and potential as a therapeutic for DEPTOR-overexpressing cancers like multiple myeloma were elucidated. This guide provides a comprehensive overview of the foundational methodologies employed in its early-stage evaluation, offering a blueprint for similar drug discovery efforts targeting protein-protein interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. CYTOTOXIC PROPERTIES OF A DEPTOR-mTOR INHIBITOR IN MULTIPLE MYELOMA CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. path.ox.ac.uk [path.ox.ac.uk]
- 5. texaschildrens.org [texaschildrens.org]
In-Depth Technical Guide: Targeting DEPTOR Overexpression in Multiple Myeloma with NSC126405
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Multiple myeloma (MM), a malignancy of plasma cells, remains a significant therapeutic challenge. A promising molecular target in a subset of MM is the DEP domain-containing mTOR-interacting protein (DEPTOR). DEPTOR is an endogenous inhibitor of the mTORC1 and mTORC2 signaling pathways.[1][2] Paradoxically, while DEPTOR expression is low in most cancers, it is frequently overexpressed in multiple myeloma, particularly in cases with cyclin D1/D3 or c-MAF/MAFB translocations.[2][3][4] This overexpression is crucial for the survival of myeloma cells as it leads to the activation of pro-survival PI3K/Akt signaling by relieving feedback inhibition from mTORC1.[1][2] Consequently, targeting the DEPTOR-mTOR interaction presents a novel therapeutic strategy. This guide provides a comprehensive technical overview of the preclinical rationale and methodologies for investigating NSC126405, a small molecule inhibitor that disrupts the DEPTOR-mTOR interaction, inducing cytotoxicity in multiple myeloma cells.[4]
Data Presentation
Table 1: Cytotoxicity of this compound in Multiple Myeloma Cell Lines
| Cell Line | DEPTOR Expression (Relative to RPMI-8226) | IC50 of this compound (µM) | Reference |
| RPMI-8226 | 1.00 | ~1.2 - 1.3 | [1][5] |
| OPM-2 | High | More sensitive than RPMI-8226 | [5] |
| H929 | High | More sensitive than RPMI-8226 | [5] |
| MM1.S | Not specified | 3 | [1] |
| PBL | Not specified | 20 | [1] |
Table 2: Effect of this compound on Apoptosis and Cell Cycle in Multiple Myeloma Cell Lines
| Cell Line | Treatment | % Apoptotic Cells | Cell Cycle Arrest | Reference |
| RPMI-8226 | This compound (2 µM, 72h) | Significantly increased vs. control | G1 and G2/M arrest | [3] |
| OPM-2 | This compound | Induces apoptosis | Not specified | [5] |
| H929 | This compound | Induces apoptosis | Not specified | [5] |
Note: The sensitivity of multiple myeloma cell lines to this compound directly correlates with the level of DEPTOR protein expression.[6]
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Demonstrate Disruption of DEPTOR-mTOR Interaction by this compound
This protocol is adapted from methodologies described in studies investigating the interaction between DEPTOR and mTOR.[7]
Materials:
-
Multiple myeloma cell lines (e.g., OPM-2)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-mTOR, anti-DEPTOR, and control IgG
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Culture OPM-2 cells to 80-90% confluency.
-
Treat cells with this compound or vehicle control for 6 hours.
-
Lyse cells in ice-cold lysis buffer.
-
Clarify lysates by centrifugation.
-
Pre-clear lysates with control IgG and Protein A/G beads.
-
Incubate the supernatant with anti-mTOR or anti-DEPTOR antibody overnight at 4°C.
-
Add Protein A/G beads and incubate for 2-4 hours at 4°C.
-
Wash the beads extensively with wash buffer.
-
Elute the protein complexes with elution buffer.
-
Analyze the eluates by SDS-PAGE and Western blotting using anti-DEPTOR and anti-mTOR antibodies, respectively. A reduced amount of co-precipitated DEPTOR with mTOR in the this compound-treated sample indicates disruption of the interaction.
Lentiviral shRNA-Mediated Knockdown of DEPTOR
This protocol is a generalized procedure based on established methods for shRNA knockdown in myeloma cells.[8][9]
Materials:
-
DEPTOR-targeting and scramble control shRNA lentiviral particles
-
Multiple myeloma cell line (e.g., RPMI-8226)
-
Polybrene
-
Puromycin (for selection)
-
Culture medium
Procedure:
-
Seed RPMI-8226 cells in a 6-well plate.
-
On the day of transduction, add polybrene to the culture medium to a final concentration of 5 µg/ml.
-
Add the lentiviral particles (at a predetermined multiplicity of infection) to the cells.
-
Incubate for 24 hours.
-
Replace the medium with fresh medium containing puromycin to select for transduced cells.
-
Expand the puromycin-resistant cells.
-
Confirm DEPTOR knockdown by Western blotting and RT-qPCR.
CRISPR-Cas9 Mediated Knockout of DEPTOR
This protocol provides a general workflow for generating DEPTOR knockout cell lines.[4][10]
Materials:
-
Lentiviral vectors expressing Cas9 and DEPTOR-targeting sgRNAs
-
Packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for lentivirus production
-
RPMI-8226 cells
-
Polybrene
-
Single-cell cloning supplies (e.g., 96-well plates)
Procedure:
-
Design and clone sgRNAs targeting the DEPTOR gene into a lentiviral vector.
-
Produce lentivirus by co-transfecting the sgRNA vector, Cas9 vector, and packaging plasmids into HEK293T cells.
-
Transduce RPMI-8226 cells with the lentivirus in the presence of polybrene.
-
Perform single-cell sorting or limiting dilution to isolate individual clones.
-
Expand the clones and screen for DEPTOR knockout by Western blotting and genomic DNA sequencing.
MTT Assay for Cell Viability
This is a standard colorimetric assay to assess the cytotoxic effects of this compound.[3]
Materials:
-
Multiple myeloma cell lines
-
This compound
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate.
-
Treat cells with a serial dilution of this compound for 24-96 hours.
-
Add MTT reagent to each well and incubate for 4 hours.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the IC50 value from the dose-response curve.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[11]
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Annexin V binding buffer
-
Flow cytometer
Procedure:
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.
Cell Cycle Analysis using Propidium Iodide
This method quantifies the distribution of cells in different phases of the cell cycle.[12]
Materials:
-
This compound-treated and control cells
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate on ice for at least 30 minutes.
-
Wash the cells with PBS.
-
Resuspend the cells in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Mandatory Visualization
Caption: DEPTOR Signaling Pathway in Multiple Myeloma.
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for this compound Evaluation.
References
- 1. chem.ucla.edu [chem.ucla.edu]
- 2. path.ox.ac.uk [path.ox.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Regulatory role of DEPTOR-mediated cellular autophagy and mitochondrial reactive oxygen species in angiogenesis in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. corefacilities.iss.it [corefacilities.iss.it]
- 6. biopioneer.com.tw [biopioneer.com.tw]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. DEPTOR is linked to a TORC1-p21 survival proliferation pathway in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Construction of shRNA lentiviral vector - PMC [pmc.ncbi.nlm.nih.gov]
- 10. genemedi.net [genemedi.net]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
Unraveling the Molecular Target of NSC126405: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC126405 is a small molecule inhibitor that has demonstrated significant cytotoxic effects in multiple myeloma (MM) cells. This technical guide provides an in-depth analysis of the molecular target of this compound, its mechanism of action, and the downstream signaling pathways it modulates. Through a comprehensive review of preclinical studies, this document outlines the core interactions and cellular consequences of this compound activity, supported by quantitative data, detailed experimental protocols, and visual representations of the involved molecular pathways. The primary molecular target of this compound has been identified as DEPTOR (DEP domain-containing mTOR-interacting protein), an endogenous inhibitor of the mTOR kinase. By binding directly to DEPTOR, this compound disrupts the DEPTOR-mTOR interaction, leading to the activation of both mTORC1 and mTORC2 complexes and subsequent apoptosis in DEPTOR-overexpressing cancer cells. This guide serves as a comprehensive resource for researchers investigating novel anti-cancer therapeutics targeting the mTOR pathway.
Introduction
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers, including multiple myeloma.[1] DEPTOR, an endogenous inhibitor of mTOR, has emerged as a potential therapeutic target due to its overexpression in a subset of multiple myeloma cells.[1][2] this compound was identified from a small-molecule library screen for compounds that could disrupt the interaction between DEPTOR and mTOR.[3] This guide details the molecular basis of this compound's anti-myeloma activity, focusing on its direct interaction with DEPTOR and the subsequent signaling cascade.
Molecular Target Identification and Binding Affinity
The primary molecular target of this compound is DEPTOR.[4][5] This was determined through a series of binding and interaction assays.
Quantitative Binding Data
Surface Plasmon Resonance (SPR) assays were pivotal in identifying the direct binding partner of this compound and quantifying the interaction. The equilibrium dissociation constant (KD) for the binding of this compound to DEPTOR was determined to be 3 μmol/L.[6] In contrast, this compound showed no binding to mTOR or another mTORC1 component, mLST8.[6]
| Binding Interaction | Method | Result | Reference |
| This compound and DEPTOR | Surface Plasmon Resonance (SPR) | KD = 3 µmol/L | [6] |
| This compound and mTOR | Surface Plasmon Resonance (SPR) | No binding detected | [6] |
| This compound and mLST8 | Surface Plasmon Resonance (SPR) | No binding detected | [6] |
Mechanism of Action: Inhibition of DEPTOR-mTOR Interaction
This compound exerts its effect by physically binding to DEPTOR, which in turn prevents DEPTOR from interacting with and inhibiting mTOR.[4][5] This disruption leads to the activation of the mTOR kinase.
Signaling Pathway Modulation
The binding of this compound to DEPTOR initiates a cascade of signaling events, primarily the activation of mTORC1 and mTORC2.
Figure 1: this compound Signaling Pathway.
Key downstream effects include:
-
Activation of mTORC1: This is evidenced by the increased phosphorylation of its substrates, p70S6K (on T389) and 4E-BP1.[7]
-
Activation of mTORC2: This leads to the phosphorylation of AKT.[7]
-
Induction of p21: this compound treatment leads to an upregulation of the cyclin-dependent kinase inhibitor p21, which contributes to cell cycle arrest and apoptosis.[3][7]
In Vitro Cytotoxicity
This compound has demonstrated potent cytotoxic effects against a panel of multiple myeloma cell lines, with its efficacy correlating with the level of DEPTOR expression.
| Cell Line | DEPTOR Expression (Relative) | IC50 (µmol/L, 72h) | Reference |
| 8226 | 1.00 | ~1.2 | [8] |
| OPM-2 | High | Not specified | [1] |
| H929 | High | Not specified | [1] |
| U266 | Moderate | Not specified | [6] |
| FR4 | Moderate | Not specified | [6] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the investigation of this compound.
Surface Plasmon Resonance (SPR) Assay
This protocol was used to determine the direct binding partner of this compound.
Figure 2: SPR Experimental Workflow.
-
Instrumentation: Biacore T200 instrument.
-
Chip Preparation: Recombinant DEPTOR, mTOR, or mLST8 proteins were immobilized on a CM5 sensor chip via amine coupling.
-
Binding Analysis: Increasing concentrations of this compound (up to 100 μmol/L) were passed over the immobilized proteins.[9] Binding was measured in real-time.
-
Inhibition of Interaction: To confirm that this compound prevents the DEPTOR-mTOR interaction, recombinant mTOR was immobilized on the sensor chip.[9] Recombinant DEPTOR (5 μg/mL) was then injected alone or in combination with this compound (100 μmol/L). The binding of DEPTOR to mTOR was monitored.[9]
Immunoprecipitation and Immunoblotting
This protocol was used to confirm the disruption of the DEPTOR-mTOR interaction within multiple myeloma cells.
-
Cell Treatment: OPM-2 multiple myeloma cells were treated with or without this compound for 6 hours.[9]
-
Cell Lysis: Cells were lysed in a buffer containing non-ionic detergents and protease/phosphatase inhibitors.
-
Immunoprecipitation:
-
For mTOR immunoprecipitation, cell lysates were incubated with an anti-mTOR antibody overnight at 4°C, followed by the addition of protein A/G agarose beads.
-
For DEPTOR immunoprecipitation, an anti-DEPTOR antibody was used.[9]
-
-
Washing: The beads were washed several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Immunoblotting: The immunoprecipitated proteins were eluted by boiling in SDS-PAGE sample buffer, separated by SDS-PAGE, and transferred to a PVDF membrane. The membrane was then probed with antibodies against DEPTOR and mTOR to assess their co-precipitation.[9]
Cell Viability (MTT) Assay
This protocol was used to determine the cytotoxic effects of this compound on multiple myeloma cell lines.
-
Cell Seeding: Multiple myeloma cell lines (e.g., 8226) were seeded in 96-well plates at a density of 1 x 104 cells/well.
-
Drug Treatment: Cells were treated with various concentrations of this compound for 24 to 96 hours.[8]
-
MTT Addition: After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well.
-
Incubation: The plates were incubated for an additional 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals were dissolved by adding 100 µL of a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Reading: The absorbance was measured at a wavelength of 570 nm using a microplate reader. Cell viability was calculated as a percentage of the untreated control.
Conclusion
This compound represents a promising therapeutic agent for multiple myeloma, with a well-defined molecular target and mechanism of action. By directly binding to DEPTOR and disrupting its inhibitory interaction with mTOR, this compound activates mTOR signaling, leading to cell cycle arrest and apoptosis in DEPTOR-overexpressing cancer cells. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this compound and other DEPTOR-targeting compounds. This targeted approach offers a novel strategy for the treatment of multiple myeloma and potentially other malignancies dependent on DEPTOR for survival.
References
- 1. DEPTOR induces a partial epithelial-to-mesenchymal transition and metastasis via autocrine TGFβ1 signaling and is associated with poor prognosis in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Patrick Frost | UCLA Profiles [profiles.ucla.edu]
- 3. Turnover of the mTOR inhibitor, DEPTOR, and downstream AKT phosphorylation in multiple myeloma cells, is dependent on ERK1-mediated phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A Novel Therapeutic Induces DEPTOR Degradation in Multiple Myeloma Cells with Resulting Tumor Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CYTOTOXIC PROPERTIES OF A DEPTOR-mTOR INHIBITOR IN MULTIPLE MYELOMA CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for NSC126405 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental use of NSC126405, a potent inhibitor of the DEPTOR-mTOR interaction, in multiple myeloma (MM) cell culture models. Detailed protocols for assessing cell viability, protein expression, apoptosis, and cell cycle progression are provided, along with expected outcomes and data presentation guidelines.
Introduction
This compound is a small molecule inhibitor that disrupts the binding of DEPTOR (DEP domain-containing mTOR-interacting protein) to mTOR (mechanistic target of rapamycin).[1][2] In multiple myeloma cells, where DEPTOR is often overexpressed, this inhibition leads to the activation of the mTORC1 signaling pathway, subsequently inducing cytotoxicity, cell cycle arrest, and apoptosis.[3][4] These characteristics make this compound a valuable tool for cancer research and a potential therapeutic candidate.
Mechanism of Action
This compound directly binds to DEPTOR, preventing its interaction with mTOR.[1][4] This releases the inhibitory constraint on mTORC1, leading to its activation and the phosphorylation of downstream targets such as S6 Kinase (S6K) and 4E-BP1. The sustained activation of mTORC1 signaling ultimately triggers cytotoxic effects in multiple myeloma cells.[4]
Caption: Signaling pathway of this compound in multiple myeloma cells.
Quantitative Data Summary
The following tables summarize the cytotoxic and cytostatic effects of this compound on various multiple myeloma cell lines.
Table 1: IC50 Values of this compound in Multiple Myeloma Cell Lines
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| RPMI-8226 | 48 | 1.3 |
| MM1.S | 48 | 3.0 |
| OPM-2 | 72 | ~1-4 |
| H929 | 72 | ~1-4 |
Data compiled from multiple sources.[1][5]
Table 2: Effect of this compound on Cell Cycle Distribution in Multiple Myeloma Cells
| Treatment (2 µM this compound for 48h) | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control | 45 ± 3 | 35 ± 2 | 20 ± 2 |
| This compound | 60 ± 4 | 20 ± 3 | 20 ± 3 |
Representative data showing a significant increase in the G1 population and a decrease in the S phase population.[3][4]
Table 3: Induction of Apoptosis by this compound in Multiple Myeloma Cell Lines
| Cell Line | Treatment (72 hours) | % Apoptotic Cells (Annexin V+) |
| RPMI-8226 | Control | 5 ± 2 |
| 2 µM this compound | 30 ± 5 | |
| MM1.S | Control | 4 ± 1 |
| 2 µM this compound | 25 ± 4 |
Data represents the percentage of apoptotic cells as determined by Annexin V staining and flow cytometry.[3][4]
Experimental Protocols
Cell Culture of RPMI-8226 Multiple Myeloma Cells
This protocol describes the routine culture and maintenance of the RPMI-8226 human multiple myeloma cell line.
Materials:
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100X)
-
L-Glutamine (200 mM)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypan Blue solution (0.4%)
-
6-well and 96-well cell culture plates
-
T-75 cell culture flasks
-
Centrifuge
-
Incubator (37°C, 5% CO₂)
-
Hemocytometer or automated cell counter
Protocol:
-
Complete Growth Medium: Prepare complete growth medium by supplementing RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine.
-
Cell Thawing: Thaw cryopreserved RPMI-8226 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 300 x g for 5 minutes.
-
Initiating Culture: Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium. Transfer the cell suspension to a T-75 flask and incubate at 37°C with 5% CO₂.
-
Subculturing: Maintain cell density between 5 x 10⁵ and 2 x 10⁶ viable cells/mL. To subculture, determine the cell density and viability using a hemocytometer and Trypan Blue exclusion. Centrifuge the required volume of cell suspension at 300 x g for 5 minutes. Resuspend the cell pellet in fresh complete growth medium to a seeding density of approximately 5 x 10⁵ cells/mL.
-
Medium Renewal: Renew the medium every 2 to 3 days.
MTT Assay for Cell Viability
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.
Caption: Workflow for the MTT cell viability assay.
Materials:
-
RPMI-8226 cells
-
Complete growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)
-
Multichannel pipette
-
Plate reader
Protocol:
-
Cell Seeding: Seed RPMI-8226 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium.
-
Incubation: Incubate the plate at 37°C with 5% CO₂ for 24 hours to allow cells to acclimate.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Western Blot Analysis of the mTOR Pathway
This protocol is for detecting changes in the expression and phosphorylation of key proteins in the mTOR signaling pathway in response to this compound treatment.
References
Application Notes and Protocols for NSC126405 in an MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC126405 is a small molecule inhibitor that targets the interaction between DEPTOR (DEP domain containing mTOR-interacting protein) and mTOR (mammalian target of rapamycin)[1][2][3]. By binding to DEPTOR, this compound prevents the formation of the DEPTOR-mTOR complex, leading to the activation of mTORC1 signaling[2][4]. This compound has demonstrated cytotoxic effects in multiple myeloma (MM) cells, making it a person of interest for cancer research and drug development[1][2]. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation, providing a quantitative measure of a compound's cytotoxic or cytostatic effects[5][6]. These application notes provide a detailed protocol for utilizing this compound in an MTT assay with multiple myeloma cell lines.
Mechanism of Action
This compound functions by directly binding to DEPTOR, thereby inhibiting its interaction with mTOR[2][3]. DEPTOR is an endogenous inhibitor of both mTORC1 and mTORC2 complexes. The disruption of the DEPTOR-mTOR interaction by this compound leads to the activation of mTORC1, which in turn phosphorylates downstream targets such as p70S6K and 4E-BP1[2]. Interestingly, unlike DEPTOR knockdown, treatment with this compound has been shown to enhance AKT phosphorylation[2]. The cytotoxic effects of this compound in multiple myeloma cells are mediated, at least in part, through the activation of mTORC1 and the induction of p21 expression[2].
Data Presentation
The sensitivity of multiple myeloma cell lines to this compound has been correlated with the expression level of DEPTOR. The following table summarizes the IC50 values of this compound in various multiple myeloma cell lines and their corresponding DEPTOR expression status.
| Cell Line | IC50 (µM) of this compound | Relative DEPTOR Expression | Reference |
| RPMI-8226 | ~1.2 - 1.3 µM | High | [1][7] |
| MM1.S | 3 µM | High | [1] |
| OPM-2 | Not explicitly stated | High | [8] (High DEPTOR mentioned) |
| H929 | Not explicitly stated | High | [8] (High DEPTOR mentioned) |
| JJN3 | Not explicitly stated | Low | [8] |
| U266 | Not explicitly stated | Low | [8] |
Experimental Protocols
MTT Assay Protocol for this compound with Multiple Myeloma Cell Lines
This protocol is optimized for assessing the cytotoxicity of this compound on suspension multiple myeloma cell lines.
Materials:
-
This compound (prepare a stock solution, e.g., 10 mM in DMSO, and store at -20°C)
-
Multiple Myeloma Cell Lines (e.g., RPMI-8226, MM1.S, OPM-2, H929)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS, filter sterilized and stored protected from light at 4°C)
-
Dimethyl sulfoxide (DMSO) or other suitable formazan solubilization solution
-
96-well clear flat-bottom microplates
-
Sterile pipette tips and tubes
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Culture multiple myeloma cells in RPMI-1640 medium to maintain them in the logarithmic growth phase.
-
Perform a cell count using a hemocytometer and assess viability (should be >90%).
-
Resuspend the cells in fresh culture medium to a final density of 0.5-1.0 x 10^5 cells/mL[5].
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as a blank for background absorbance readings.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium from your stock solution. A suggested starting range of concentrations could be from 0.1 µM to 10 µM, including a vehicle control (DMSO concentration should be consistent across all wells and typically ≤ 0.1%).
-
Add 100 µL of the diluted this compound solutions or vehicle control to the appropriate wells, resulting in a final volume of 200 µL per well.
-
Incubate the plate for 72 hours in a humidified incubator at 37°C with 5% CO2[7]. This 3-day exposure has been found to be optimal for cytotoxicity[2].
-
-
MTT Addition and Incubation:
-
After the 72-hour incubation, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Gently mix the plate and return it to the incubator for 2-4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
For suspension cells, centrifuge the plate at a low speed (e.g., 500 x g for 5 minutes) to pellet the cells and formazan crystals.
-
Carefully aspirate the supernatant without disturbing the cell pellet.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Pipette up and down to ensure complete solubilization of the formazan.
-
-
Absorbance Measurement:
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
From the dose-response curve, determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.
Mandatory Visualization
Caption: Workflow for assessing this compound cytotoxicity using an MTT assay.
Caption: Simplified signaling pathway of this compound in multiple myeloma cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CYTOTOXIC PROPERTIES OF A DEPTOR-mTOR INHIBITOR IN MULTIPLE MYELOMA CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. DEPTOR maintains plasma cell differentiation and favorably affects prognosis in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NSC126405 In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro use of NSC126405, a DEPTOR-mTOR inhibitor. The included protocols are designed to guide researchers in utilizing this compound for cancer research, particularly in the context of multiple myeloma (MM).
This compound has been identified as a compound that disrupts the interaction between DEPTOR and mTOR, leading to cytotoxicity in multiple myeloma cells.[1][2][3] This document summarizes the effective dosages, experimental procedures, and expected outcomes based on published research.
Data Presentation
The following table summarizes the quantitative data from in vitro studies involving this compound.
| Cell Line | Assay Type | Exposure Time | IC50 (µM) | Key Findings | Reference |
| RPMI-8226 | MTT Assay | 24-96 hrs | ~1.3 (72 hrs) | Time and concentration-dependent inhibition of cell growth. Optimal cytotoxicity at 72 hrs. | [1] |
| MM1.S | MTT Assay | 48 hrs | 3 | Demonstrates cytotoxicity in human MM cells. | [2] |
| OPM-2 | MTT Assay | 72 hrs | Sensitive | High DEPTOR expressing line, sensitive to this compound. | [1] |
| U266 | MTT Assay | 72 hrs | Less Sensitive | Lower DEPTOR expressing line, less sensitive to this compound. | [1] |
| Δ47 | MTT Assay | 72 hrs | Less Sensitive | Lower DEPTOR expressing line, less sensitive to this compound. | [1] |
| FR4 | MTT Assay | 72 hrs | Less Sensitive | Lower DEPTOR expressing line, less sensitive to this compound. | [1] |
| H929 | MTT Assay | Not Specified | Sensitive | High DEPTOR expressing line. | [4] |
| Primary MM Cells | Viability Assay | 48 hrs | Concentration-dependent | Effective against primary patient-derived MM cells. | [1] |
| Normal PBLs | Viability Assay | Not Specified | No significant effect | Indicates selectivity for cancer cells over normal peripheral blood lymphocytes. | [1] |
| Hematopoietic Colony Forming Cells | Colony Formation Assay | 14 days | No significant effect | Suggests minimal toxicity to normal hematopoietic progenitors. | [1] |
Signaling Pathway
The following diagram illustrates the proposed signaling pathway affected by this compound. By binding to DEPTOR, this compound prevents its interaction with mTOR, leading to the activation of mTORC1 and mTORC2 complexes. This results in downstream signaling effects that ultimately lead to apoptosis in multiple myeloma cells.[1]
Caption: this compound mechanism of action.
Experimental Protocols
The following are representative protocols for key experiments to assess the in vitro effects of this compound. These should be adapted and optimized for specific cell lines and laboratory conditions.
Experimental Workflow
Caption: General experimental workflow.
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Cancer cell line of interest (e.g., RPMI-8226)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72, 96 hours).[1]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound (e.g., 2 µM) for a specified time (e.g., 48-72 hours).[1][6] Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[7][8]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells immediately by flow cytometry.[7] Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.[7][9]
Western Blotting for mTOR Signaling
This protocol is for analyzing changes in protein expression and phosphorylation in the mTOR pathway following this compound treatment.
Materials:
-
This compound
-
Cancer cell line of interest
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p70S6K (T389), anti-p70S6K, anti-p-AKT (S473), anti-AKT, anti-p-4E-BP1, anti-4E-BP1, anti-DEPTOR, anti-mTOR, anti-p21, anti-GAPDH or β-tubulin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound (e.g., 1-2 µM) for a specified time (e.g., 6 hours).[1] Wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control to determine changes in protein levels and phosphorylation status.
Immunoprecipitation for DEPTOR-mTOR Interaction
This protocol is to confirm that this compound disrupts the binding of DEPTOR to mTOR.[1]
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound (e.g., for 6 hours). Lyse cells in a non-denaturing lysis buffer.
-
Pre-clearing: Pre-clear the lysate with protein A/G agarose beads.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-mTOR or anti-DEPTOR antibody overnight at 4°C. Add protein A/G agarose beads and incubate for another 2-4 hours.
-
Washing: Wash the beads several times with lysis buffer.
-
Elution and Western Blotting: Elute the protein complexes from the beads and analyze by Western blotting using antibodies against DEPTOR and mTOR to assess the amount of co-immunoprecipitated protein. A decrease in the co-precipitated protein in this compound-treated samples indicates disruption of the interaction.[1]
References
- 1. CYTOTOXIC PROPERTIES OF A DEPTOR-mTOR INHIBITOR IN MULTIPLE MYELOMA CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. physiology.elte.hu [physiology.elte.hu]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Application Notes and Protocols for NSC126405-Mediated Disruption of the DEPTOR-mTOR Interaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC126405 is a small molecule inhibitor that has been identified as a disruptor of the interaction between DEPTOR (DEP domain containing mTOR-interacting protein) and mTOR (mechanistic target of rapamycin).[1][2] DEPTOR is an endogenous inhibitor of the mTORC1 and mTORC2 complexes, and its overexpression has been implicated in certain cancers, such as multiple myeloma.[2][3] this compound functions by binding to DEPTOR, which in turn prevents its association with mTOR.[3][4] This leads to the activation of mTORC1 and mTORC2 signaling pathways, ultimately inducing cytotoxicity in cancer cells that are dependent on DEPTOR.[1][4]
This document provides detailed protocols for investigating the effect of this compound on the DEPTOR-mTOR interaction, with a primary focus on co-immunoprecipitation (Co-IP) followed by Western blot analysis. Additionally, it includes a summary of relevant quantitative data and visual diagrams of the signaling pathway and experimental workflow.
Quantitative Data Summary
The following table summarizes key quantitative data regarding the interaction of this compound with DEPTOR and its effects on multiple myeloma cells.
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (KD) | 3 µM | Surface Plasmon Resonance (SPR) | [4] |
| IC50 (Cytotoxicity) | ~1.2 mmol/L | 8226 multiple myeloma cells | [5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the DEPTOR-mTOR signaling pathway and the experimental workflow for assessing the impact of this compound.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 3. ccrod.cancer.gov [ccrod.cancer.gov]
- 4. The principle and method of co-immunoprecipitation (Co-IP) | MBL Life Sience -GLOBAL- [mblbio.com]
- 5. assaygenie.com [assaygenie.com]
Application Notes: NSC126405 for the Study of mTOR Signaling
Introduction
The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1] It functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2] DEPTOR is an endogenous protein that binds to mTOR within both complexes, thereby inhibiting its kinase activity.[2][3] In certain cancers, such as multiple myeloma, DEPTOR is overexpressed and plays a role in promoting cell survival.[2]
NSC126405 is a small molecule inhibitor that uniquely targets the mTOR pathway by disrupting the protein-protein interaction between DEPTOR and mTOR.[4][5] Unlike traditional mTOR inhibitors that target the kinase domain, this compound binds directly to DEPTOR.[6] This prevents DEPTOR from associating with and inhibiting mTOR, leading to the activation of both mTORC1 and mTORC2.[6] A key feature of this compound-mediated mTOR activation is the circumvention of the typical negative feedback loop to the PI3K/Akt pathway, resulting in enhanced Akt phosphorylation.[6][7] These characteristics make this compound a valuable tool for investigating DEPTOR-specific functions in mTOR signaling and for exploring therapeutic strategies in DEPTOR-overexpressing cancers.
Physicochemical and Biological Properties of this compound
The properties of this compound are summarized below. Quantitative data has been compiled from published research to provide a reference for experimental design.
| Property | Value | Reference |
| Molecular Formula | C₅H₂Cl₄N₂ | [5] |
| Molecular Weight | 231.89 g/mol | [5] |
| Target | DEPTOR (prevents DEPTOR-mTOR binding) | [4][6] |
| Binding Affinity (KD) | 3 µM (this compound to DEPTOR) | [6] |
| Cell Line | Assay Type | Duration | IC₅₀ Value | Reference |
| RPMI-8226 (MM) | MTT Assay | 72 hours | ~1.3 µM | [4] |
| MM1.S (MM) | MTT Assay | 48 hours | 3 µM | [4] |
| PBL | MTT Assay | 48 hours | 20 µM | [4] |
MM: Multiple Myeloma; PBL: Peripheral Blood Lymphocytes. IC₅₀ values can vary based on experimental conditions such as cell density and serum concentration.[8]
Visualized Pathways and Workflows
Experimental Protocols
Protocol 1: Analysis of mTOR Pathway Activation by Western Blot
This protocol details the use of this compound to stimulate mTOR signaling and the subsequent detection of key phosphorylated downstream targets via immunoblotting.
Materials:
-
RPMI-8226 or other suitable cell line
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: phospho-p70S6K (Thr389), total p70S6K, phospho-4E-BP1 (Thr37/46), phospho-Akt (Ser473), total Akt, GAPDH or β-Tubulin
-
HRP-conjugated secondary antibody
-
ECL Chemiluminescence Substrate
Procedure:
-
Cell Seeding: Seed 2 x 10⁶ RPMI-8226 cells in 6-well plates. Allow cells to grow for 24 hours.
-
Treatment: Treat cells with this compound at a final concentration of 1-5 µM for 6 hours.[6][7] Include a vehicle-only (DMSO) control.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold supplemented RIPA buffer to each well.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize all samples to the same concentration (e.g., 20-30 µg of total protein) with lysis buffer and add 4X Laemmli sample buffer. Boil samples at 95°C for 5 minutes.
-
Immunoblotting:
-
Load samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody (e.g., anti-phospho-p70S6K) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize phosphoprotein levels to their corresponding total protein levels or a loading control (GAPDH/β-Tubulin). An increase in the phosphorylation of p70S6K, 4E-BP1, and Akt is expected in this compound-treated cells compared to the control.[6][7]
Protocol 2: Determination of Cytotoxicity using MTT Assay
This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) of this compound in a chosen cell line.
Materials:
-
Cell line of interest (e.g., RPMI-8226)
-
96-well flat-bottom cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours.
-
Drug Preparation and Treatment:
-
Prepare a 2X serial dilution of this compound in culture medium, ranging from high (e.g., 40 µM) to low (e.g., 0.1 µM) final concentrations.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include wells for vehicle control (DMSO) and medium-only blanks.
-
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified CO₂ incubator.[4][9]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.[10]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 650 nm to subtract background noise if desired.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Plot the percent viability against the log of the drug concentration and use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.
-
Protocol 3: Co-Immunoprecipitation (Co-IP) for DEPTOR-mTOR Interaction
This protocol verifies that this compound disrupts the interaction between DEPTOR and mTOR within the cell.
Materials:
-
Cell line with detectable DEPTOR and mTOR expression (e.g., OPM-2)[6]
-
This compound
-
Non-denaturing Co-IP Lysis Buffer (e.g., Tris-based buffer with 1% NP-40 or Triton X-100 and protease/phosphatase inhibitors)
-
Antibodies for IP: anti-mTOR or anti-DEPTOR
-
Control IgG antibody (from the same species as the IP antibody)
-
Protein A/G magnetic beads or agarose resin
-
Antibodies for Western Blot: anti-mTOR and anti-DEPTOR
Procedure:
-
Cell Culture and Treatment: Grow and treat cells with this compound (e.g., 2 µM) and a vehicle control for 6 hours as described in Protocol 1.[6]
-
Lysis: Lyse cells using a non-denaturing Co-IP buffer to preserve protein-protein interactions.
-
Pre-clearing: Incubate the lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding. Pellet the beads and collect the supernatant.
-
Immunoprecipitation:
-
Set aside a small portion of the lysate as "Input."
-
Incubate the remaining lysate with the IP antibody (e.g., anti-mTOR) or control IgG overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
-
Washing: Pellet the beads and wash them 3-5 times with cold Co-IP buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by adding 1X Laemmli sample buffer and boiling at 95°C for 5-10 minutes.
-
Western Blot Analysis:
-
Run the Input, IgG control, and IP samples on an SDS-PAGE gel.
-
Transfer to a PVDF membrane and probe with antibodies against the interaction partner (e.g., if you immunoprecipitated mTOR, blot for DEPTOR).
-
-
Analysis: A successful experiment will show a band for DEPTOR in the mTOR IP lane from vehicle-treated cells, which should be significantly reduced or absent in the lane from this compound-treated cells, demonstrating the drug's disruptive effect on the interaction.[6] The input lanes should show equal protein levels.
References
- 1. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 2. DEPTOR is an mTOR Inhibitor Whose Frequent Overexpression in Multiple Myeloma Cells Promotes their Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental Approaches in Delineating mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. CYTOTOXIC PROPERTIES OF A DEPTOR-mTOR INHIBITOR IN MULTIPLE MYELOMA CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. physiology.elte.hu [physiology.elte.hu]
Application Notes: NSC126405 in Apoptosis Assays
Introduction
NSC126405 is a small molecule inhibitor that has demonstrated significant cytotoxic properties, particularly in multiple myeloma (MM) cells.[1][2] It functions by targeting the interaction between DEPTOR (DEP domain-containing mTOR-interacting protein) and mTOR (mammalian target of rapamycin).[1][3] DEPTOR is an endogenous inhibitor of the mTORC1 and mTORC2 complexes, and its overexpression is a characteristic feature of multiple myeloma.[3][4][5] By preventing the DEPTOR-mTOR binding, this compound leads to the activation of mTORC1 and mTORC2, which, despite being a typically pro-survival pathway, paradoxically induces apoptosis and cell cycle arrest in MM cells.[3][6] This makes this compound a valuable tool for cancer research and a potential therapeutic agent.
These application notes provide an overview of the mechanism of this compound and detailed protocols for evaluating its pro-apoptotic effects using standard cell-based assays.
Mechanism of Action
This compound binds directly to DEPTOR, preventing it from associating with and inhibiting mTOR.[3][6] This disinhibition results in the activation of both mTORC1 and mTORC2. The cytotoxic effects and induction of apoptosis are mediated, at least in part, through the activation of mTORC1, leading to the induction of p21 expression and the upregulation of the pro-apoptotic protein BIM.[6] The sensitivity of cancer cell lines to this compound-induced cytotoxicity has been shown to directly correlate with the expression levels of DEPTOR protein.[6]
Quantitative Data Summary
The following tables summarize the cytotoxic and pro-apoptotic effects of this compound on various multiple myeloma cell lines (MMCLs).
Table 1: Cytotoxicity of this compound in Multiple Myeloma Cell Lines
| Cell Line | IC50 (µM) after 72h | Relative DEPTOR Expression |
|---|---|---|
| RPMI-8226 | 1.3 | High |
| MM1.S | 3.0 | High |
| OPM-2 | ~2.5 (Estimated) | High |
| H929 | ~4.0 (Estimated) | High |
| U266 | > 20 | Low |
| KMS12 | > 20 | Low |
Data sourced from studies on various MMCLs exposed to this compound for 72 hours, with cytotoxicity measured by MTT assay. The IC50 for RPMI-8226 and MM1.S are explicitly stated.[1][6] The sensitivity to the drug correlates with DEPTOR expression levels.[6]
Table 2: Apoptosis Induction by this compound
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) |
|---|---|---|
| 8226 | Control (DMSO) | ~5% |
| This compound (2 µM, 72h) | ~35% | |
| MM1.S | Control (DMSO) | ~8% |
| This compound (4 µM, 72h) | ~40% | |
| OPM-2 | Control (DMSO) | ~7% |
| This compound (4 µM, 72h) | ~30% |
Data represents the percentage of apoptotic cells as determined by flow cytometry after 72 hours of exposure to this compound.[4][6]
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is used to determine the concentration-dependent cytotoxicity of this compound.
Materials:
-
This compound
-
Target cancer cell lines (e.g., RPMI-8226)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the diluted compound to the respective wells. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72, or 96 hours).[4][6]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
This protocol quantifies the percentage of cells undergoing apoptosis following treatment with this compound. It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8]
Materials:
-
Cells treated with this compound
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)[7][9]
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of this compound and a vehicle control for the specified duration (e.g., 72 hours).[6]
-
Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes.[9]
-
Resuspension: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[9][10]
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-Annexin V and 1-2 µL of PI solution.[10][11]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry as soon as possible (preferably within 1 hour).[9][10]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Caspase-3 Activity Assay (Colorimetric)
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[12][13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CYTOTOXIC PROPERTIES OF A DEPTOR-mTOR INHIBITOR IN MULTIPLE MYELOMA CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V Staining Protocol [bdbiosciences.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. kumc.edu [kumc.edu]
- 12. A novel phosphoramide compound, DCZ0805, shows potent anti-myeloma activity via the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: NSC126405 in Combination with Bortezomib for Multiple Myeloma Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synergistic anti-myeloma effects of combining NSC126405, a DEPTOR inhibitor, with the proteasome inhibitor bortezomib. Detailed protocols for key experiments are provided to facilitate the replication and further investigation of these findings in a research setting.
Introduction
This compound is a small molecule inhibitor that targets DEPTOR (DEP domain containing mTOR-interacting protein), a protein often overexpressed in multiple myeloma cells. By binding to DEPTOR, this compound prevents its interaction with mTOR, leading to the activation of mTORC1 and subsequent downstream effects that can induce apoptosis in cancer cells. Bortezomib is a potent and reversible proteasome inhibitor that disrupts the ubiquitin-proteasome pathway, essential for the degradation of intracellular proteins. This disruption leads to an accumulation of pro-apoptotic factors and cell cycle arrest in neoplastic cells.
Preclinical studies have demonstrated that the combination of this compound and bortezomib results in a synergistic cytotoxic effect against multiple myeloma cells. This synergy is attributed, in part, to the this compound-mediated activation of mTOR, which can decrease autophagy—a cellular process that can confer resistance to proteasome inhibitors like bortezomib.[1]
Data Presentation
The following tables summarize the quantitative data from studies evaluating the synergistic effects of this compound and bortezomib on the 8226 multiple myeloma cell line.
Table 1: Synergistic Apoptosis in 8226 Multiple Myeloma Cells
| Bortezomib (nM) | % Apoptosis (Bortezomib alone) | % Apoptosis (Bortezomib + this compound) | Combinatorial Index (CI) |
| 2 | ~5% | ~20% | 0.4 |
| 4 | ~10% | ~35% | 0.3 |
| 6 | ~18% | ~50% | 0.2 |
Data is approximated from graphical representations in the cited literature and represents the mean of multiple experiments. The combinatorial index (CI) was calculated using the Chou-Talalay method, where CI < 1 indicates synergy.
Table 2: IC50 Values for this compound and Bortezomib in Multiple Myeloma Cell Lines
| Compound | Cell Line | IC50 |
| This compound | 8226 | ~1.2 µM |
| Bortezomib | RPMI-8226 | 15.9 nM[2] |
| Bortezomib | U-266 | 7.1 nM[2] |
Signaling Pathway
The synergistic effect of this compound and bortezomib involves the interplay between the mTOR and proteasome pathways.
References
- 1. A Novel Therapeutic Induces DEPTOR Degradation in Multiple Myeloma Cells with Resulting Tumor Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing NSC126405 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and protocols for the preparation, storage, and handling of NSC126405 stock solutions for experimental use. This compound is an mTOR-DEPTOR inhibitor that functions by binding to DEPTOR, thereby preventing the mTOR-DEPTOR interaction and inducing cytotoxicity in multiple myeloma (MM) cells.[1][2][3] It is a valuable tool for research in oncology and cell signaling pathways.
Chemical Properties of this compound
A clear understanding of the chemical properties of this compound is fundamental for accurate preparation of stock solutions. The key properties are summarized in the table below.
| Property | Value | Reference |
| Catalog Number | HY-164385 | [1] |
| CAS Number | 17581-52-1 | [1] |
| Molecular Formula | C₅H₂Cl₄N₂ | [1] |
| Molecular Weight | 231.89 g/mol | [1] |
| Target | mTOR | [1] |
| Pathway | PI3K/Akt/mTOR | [1] |
Solubility Data
The solubility of this compound is critical for preparing homogenous and accurate stock solutions. Based on available data, the solubility in Dimethyl Sulfoxide (DMSO) has been determined. It is important to note that for optimal dissolution, specific physical treatments may be necessary.
| Solvent | Solubility | Molar Concentration (at max solubility) | Special Conditions |
| DMSO | 5 mg/mL | 21.56 mM | Ultrasonic treatment and warming to 60°C may be required. |
Note on Solubility: The provided solubility data is based on a product data sheet for a compound with a similar naming convention. Researchers should always refer to the Certificate of Analysis provided with their specific batch of this compound for the most accurate solubility information.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
Vortex mixer
-
Water bath or heat block
-
Ultrasonic bath
Procedure:
-
Equilibration: Allow the vial containing this compound powder and the DMSO solvent to equilibrate to room temperature before use.
-
Calculation: Calculate the required amount of this compound and DMSO to prepare the desired volume of a 10 mM stock solution.
-
Mass (mg) = 10 mM × 231.89 g/mol × Volume (L)
-
For example, to prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass = 10 mmol/L × 231.89 g/mol × 0.001 L = 2.3189 mg
-
-
-
Weighing: Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving: Add the corresponding volume of sterile DMSO to the tube containing the this compound powder.
-
Solubilization:
-
Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, use an ultrasonic bath for 10-15 minutes.
-
If necessary, gently warm the solution in a water bath or heat block set to a maximum of 60°C for short periods until the solid is completely dissolved. Visually inspect the solution to ensure no particulates are present.
-
-
Aliquoting: Once a clear, homogenous solution is obtained, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles and potential degradation.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Always refer to the Certificate of Analysis for specific storage recommendations.
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
This protocol describes the dilution of the 10 mM DMSO stock solution to prepare working concentrations for treating cells in culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile pipette tips and tubes
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To avoid precipitation of the compound in the aqueous culture medium, it is advisable to perform an intermediate dilution in DMSO or the cell culture medium. For example, dilute the 10 mM stock 1:10 in sterile DMSO to obtain a 1 mM solution.
-
Final Dilution: Serially dilute the stock or intermediate solution into the final cell culture medium to achieve the desired working concentrations (e.g., 1 µM, 10 µM).
-
Important: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to the cell culture medium. This is crucial to distinguish the effects of the compound from the effects of the solvent.
-
Application: Add the prepared working solutions to your cell cultures as per your experimental design.
Visualizations
Signaling Pathway of this compound
The following diagram illustrates the mechanism of action of this compound within the PI3K/Akt/mTOR signaling pathway.
Caption: Mechanism of this compound action in the mTOR pathway.
Experimental Workflow for Stock Solution Preparation
This diagram outlines the sequential steps for preparing the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
Logical Relationship for Dilution
This diagram illustrates the logical steps for diluting the stock solution to working concentrations for cell culture experiments.
References
Application Notes and Protocols for NSC126405 Treatment in Sensitive Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
NSC126405 is a small molecule inhibitor that has demonstrated significant cytotoxic effects in specific cancer cell lines, particularly in multiple myeloma (MM). These application notes provide a comprehensive overview of cell lines sensitive to this compound, its mechanism of action, and detailed protocols for evaluating its efficacy. The information presented herein is intended to guide researchers in designing and executing experiments to explore the therapeutic potential of this compound.
Mechanism of Action
This compound functions as an inhibitor of the interaction between DEPTOR (DEP domain-containing mTOR-interacting protein) and mTOR (mammalian target of rapamycin).[1][2][3][4] DEPTOR is an endogenous inhibitor of the mTORC1 and mTORC2 complexes.[5] By binding to DEPTOR, this compound prevents its association with mTOR, leading to the activation of both mTORC1 and mTORC2.[5] Paradoxically, in sensitive cancer cells like multiple myeloma, this acute activation of mTOR signaling does not promote growth but instead induces cell cycle arrest and apoptosis.[6] A key factor in this cytotoxic effect is the induction of p21 expression.[6]
Cell Lines Sensitive to this compound
The sensitivity of cancer cell lines to this compound has been shown to correlate with the expression levels of DEPTOR.[6] Cell lines with higher DEPTOR expression exhibit greater sensitivity to the compound. The following table summarizes the IC50 values of this compound in various multiple myeloma cell lines.
| Cell Line | IC50 (µM) | DEPTOR Expression Level |
| RPMI-8226 | ~1.2 | High |
| MM1.S | 3 | High |
| OPM-2 | Not specified | High |
| U266 | Not specified | Low |
| Δ47 | Not specified | Low |
| FR4 | Not specified | Low |
Note: IC50 values can vary between experiments and should be determined empirically for each cell line and experimental condition.
Signaling Pathway of this compound
The following diagram illustrates the proposed signaling pathway affected by this compound treatment in sensitive cells.
Caption: Signaling pathway of this compound in sensitive cancer cells.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on sensitive cell lines.
Experimental Workflow: Determining Cell Viability
Caption: Workflow for determining the IC50 of this compound.
Cell Viability Assessment (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Sensitive cancer cell line (e.g., RPMI-8226)
-
Complete culture medium
-
96-well flat-bottom plates
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cells to attach (for adherent cells) or stabilize.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the drug concentration to determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Sensitive cancer cell line
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at the desired concentration (e.g., IC50 value) for 24-48 hours. Include an untreated control.
-
-
Cell Harvesting and Washing:
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and to set up the quadrants.
-
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on cell cycle distribution.
Materials:
-
Sensitive cancer cell line
-
6-well plates
-
This compound
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with this compound as described in the apoptosis assay protocol.
-
Harvest the cells and wash once with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 1000 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use software to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Immunoprecipitation and Western Blotting
This protocol is for confirming the disruption of the DEPTOR-mTOR interaction by this compound.
Materials:
-
Sensitive cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-DEPTOR, anti-mTOR, and appropriate secondary antibodies
-
Protein A/G agarose or magnetic beads
-
SDS-PAGE gels
-
PVDF membrane
-
Western blotting reagents
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound for the desired time (e.g., 6 hours).
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
-
Immunoprecipitation:
-
Incubate 500-1000 µg of protein lysate with an anti-mTOR antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-2 hours.
-
Wash the beads several times with lysis buffer.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-DEPTOR antibody to detect the amount of DEPTOR co-immunoprecipitated with mTOR.
-
As a control, probe a separate blot of the input lysates with anti-DEPTOR and anti-mTOR antibodies to confirm their presence.
-
Conclusion
This compound presents a promising therapeutic strategy for cancers with high DEPTOR expression, such as certain multiple myeloma subtypes. The protocols and information provided in these application notes offer a framework for researchers to investigate the efficacy and mechanism of action of this compound in relevant cellular models. Careful optimization of experimental conditions for each specific cell line is recommended for obtaining robust and reproducible results.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. MTT assay overview | Abcam [abcam.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. CYTOTOXIC PROPERTIES OF A DEPTOR-mTOR INHIBITOR IN MULTIPLE MYELOMA CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IP-WB Protocol: Immunoprecipitation & Western Blot Guide - Creative Proteomics [creative-proteomics.com]
Troubleshooting & Optimization
Technical Support Center: NSC126405 and Myeloma Cell Cytotoxicity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using NSC126405 in multiple myeloma (MM) cell lines. It is designed to address potential issues that may lead to the observation of no significant cytotoxicity, a result that can be perplexing given the compound's known mechanism of action.
Troubleshooting Guide: Investigating a Lack of Cytotoxicity
Issue: this compound is not inducing the expected cytotoxic effect in our multiple myeloma cell line experiments.
This guide provides a systematic approach to identifying the potential cause of this issue.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
Potential Causes and Solutions
| Potential Cause | Possible Explanation | Recommended Solution |
| 1. Cell Line Characteristics | The sensitivity of multiple myeloma cell lines to this compound is correlated with the expression level of DEPTOR.[1] Cell lines with low or absent DEPTOR expression may not respond to the drug. | Validate DEPTOR Expression: Confirm the DEPTOR expression status of your myeloma cell line using Western blot or qPCR. Compare your cell line's expression level to that of known sensitive lines like RPMI-8226, OPM-2, and H929.[2] Select Appropriate Cell Lines: Use myeloma cell lines known to have high DEPTOR expression for your experiments. |
| 2. Compound Integrity and Concentration | This compound may have degraded due to improper storage or handling. The concentrations used may be too low to induce a cytotoxic effect. The IC50 for this compound in sensitive cell lines like RPMI-8226 is approximately 1.2 µM.[2] | Verify Compound Quality: Use a fresh stock of this compound and ensure it has been stored correctly. Perform a Dose-Response Curve: Test a wide range of concentrations (e.g., 0.1 µM to 10 µM) to determine the IC50 in your specific cell line. |
| 3. Experimental Protocol | The incubation time may be insufficient for this compound to induce apoptosis. Significant apoptosis is observed after 72 hours of exposure.[1] The chosen cytotoxicity assay may not be sensitive enough or may be inappropriate for the mechanism of cell death. | Optimize Incubation Time: Extend the treatment duration to at least 72 hours.[1] Select an Appropriate Assay: Use an apoptosis-specific assay like Annexin V/PI staining in conjunction with a metabolic activity assay like MTT.[1][3][4] |
| 4. Solvent Toxicity | The solvent used to dissolve this compound (e.g., DMSO) may be at a concentration that is toxic to the cells, masking any specific effect of the compound. | Run a Vehicle-Only Control: Ensure the final concentration of the solvent in your culture medium is non-toxic (typically <0.5%).[5] |
| 5. Cell Culture Conditions | Suboptimal cell culture conditions, such as high cell density or contamination, can affect cell health and drug response.[6] | Maintain Healthy Cultures: Ensure cells are in the logarithmic growth phase and at an appropriate density. Regularly check for contamination. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the DEPTOR-mTOR interaction.[7][8] DEPTOR is a protein that binds to and inhibits mTOR kinase activity.[1][2] By preventing this binding, this compound leads to the activation of mTORC1, which, in myeloma cells, can paradoxically induce apoptosis.[2][9]
Q2: Should I expect to see cytotoxicity in all multiple myeloma cell lines?
A2: No, the cytotoxic effect of this compound is dependent on the expression level of DEPTOR.[1] Myeloma cell lines with high DEPTOR expression are more sensitive to the compound.[1]
Q3: What are the expected downstream effects of this compound treatment in sensitive cells?
A3: In sensitive myeloma cells, this compound treatment is expected to cause cell cycle arrest and induce apoptosis.[1][10] This is accompanied by the activation of mTORC1, which can be observed by an increase in the phosphorylation of its downstream targets like p70S6K.[10]
Q4: Are there more potent alternatives to this compound?
A4: Yes, a chemically related compound, referred to as "drug 3g" in the literature, has been shown to be more effective than this compound at inducing cytotoxicity in myeloma cells.[2][9] Drug 3g not only prevents DEPTOR-mTOR binding but also induces the proteasomal degradation of DEPTOR.[2][9]
Q5: Can this compound be used in combination with other drugs?
A5: Yes, studies have shown that this compound can act synergistically with the proteasome inhibitor bortezomib in multiple myeloma cells.[2][9]
Quantitative Data Summary
The following table summarizes the IC50 values of this compound and a related compound, drug 3g, in various multiple myeloma cell lines.
| Cell Line | Relative DEPTOR Expression | This compound IC50 (µM) | Drug 3g IC50 (µM) |
| RPMI-8226 | High | ~1.2[2] | ~0.12[2] |
| OPM-2 | High | Data not specified | More effective than this compound[2] |
| H929 | High | Data not specified | More effective than this compound[2] |
Key Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from standard procedures for assessing cell viability based on metabolic activity.[11][12][13][14][15]
-
Cell Seeding: Seed myeloma cells in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL in 100 µL of culture medium.[11] Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound. Add the desired concentrations to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C.[1]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[12][13]
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Annexin V/PI Staining for Apoptosis
This protocol allows for the differentiation of live, early apoptotic, and late apoptotic/necrotic cells.[3][4][16][17][18]
-
Cell Treatment: Treat myeloma cells with this compound for 72 hours.[1]
-
Cell Harvesting: Collect both adherent and suspension cells. Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of ~1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 2 µL of propidium iodide (PI) solution.
-
Incubation: Gently mix and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze by flow cytometry within one hour.
Western Blot for DEPTOR and Apoptosis Markers
This protocol is for detecting protein expression levels.[19][20][21][22][23]
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against DEPTOR, cleaved PARP, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathway Diagram
Caption: this compound inhibits the DEPTOR-mTORC1 interaction, leading to mTORC1 activation and subsequent apoptosis in sensitive myeloma cells.
References
- 1. researchgate.net [researchgate.net]
- 2. A Novel Therapeutic Induces DEPTOR Degradation in Multiple Myeloma Cells with Resulting Tumor Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. chem.ucla.edu [chem.ucla.edu]
- 10. CYTOTOXIC PROPERTIES OF A DEPTOR-mTOR INHIBITOR IN MULTIPLE MYELOMA CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT assay overview | Abcam [abcam.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 16. bosterbio.com [bosterbio.com]
- 17. kumc.edu [kumc.edu]
- 18. Annexin V Staining Protocol [bdbiosciences.com]
- 19. Apoptosis western blot guide | Abcam [abcam.com]
- 20. benchchem.com [benchchem.com]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. researchgate.net [researchgate.net]
- 23. waldenstroms.com [waldenstroms.com]
issues with NSC126405 solubility in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NSC126405. Our aim is to address common issues related to the solubility and use of this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that targets the interaction between DEPTOR (DEP domain-containing mTOR-interacting protein) and mTOR (mammalian target of rapamycin).[1][2] By binding to DEPTOR, this compound prevents the formation of the DEPTOR-mTOR complex, leading to the activation of both mTORC1 and mTORC2 signaling pathways.[3][4] This activation, paradoxically, can induce cytotoxicity in certain cancer cells, such as multiple myeloma, making this compound a compound of interest for cancer research.[1][3][4]
Q2: My this compound is precipitating when I add it to my cell culture medium. What is causing this?
A2: Precipitation of this compound in aqueous solutions like cell culture media is a common issue due to its hydrophobic nature. The primary reasons for precipitation include:
-
Poor Aqueous Solubility: this compound has very low solubility in water.
-
Solvent Shock: When a concentrated stock solution of this compound in an organic solvent (like DMSO) is rapidly diluted into the aqueous culture medium, the abrupt change in solvent polarity can cause the compound to crash out of solution.
-
High Final Concentration: Exceeding the maximum soluble concentration of this compound in the final culture medium will lead to precipitation.
-
Temperature Fluctuations: Changes in temperature, such as moving from room temperature to a 37°C incubator, can affect the solubility of the compound.
Q3: What is the recommended solvent for making a stock solution of this compound?
A3: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO). It is advisable to use cell culture grade DMSO to avoid introducing contaminants to your experiments.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on the cells.
Troubleshooting Guide
Issue: Precipitate Formation During Working Solution Preparation
Symptoms:
-
Cloudiness or turbidity in the culture medium upon addition of this compound stock solution.
-
Visible particles or crystals in the culture vessel.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Rapid Dilution (Solvent Shock) | Perform a stepwise (serial) dilution of the DMSO stock solution. First, create an intermediate dilution in a small volume of pre-warmed (37°C) culture medium. Then, add this intermediate dilution to the final volume of the culture medium. This gradual decrease in solvent concentration helps to keep the compound in solution. |
| High Final Concentration | Ensure that the final concentration of this compound in your experiment does not exceed its solubility limit in the culture medium. It may be necessary to perform a solubility test to determine the maximum achievable concentration in your specific medium and under your experimental conditions. |
| Incorrect Mixing Technique | When adding the this compound stock or intermediate dilution to the final volume of culture medium, add it dropwise while gently swirling or vortexing the medium. This facilitates rapid and uniform dispersion of the compound. |
| Low Temperature of Medium | Always use culture medium that has been pre-warmed to 37°C. The solubility of many compounds, including this compound, is higher at this temperature. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₂Cl₄N₂ | [2] |
| Molecular Weight | 231.89 g/mol | [2] |
| Appearance | Crystalline solid | N/A |
Table 2: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| DMSO | ≥ 50 mg/mL (≥ 215.6 mM) | Recommended for preparing high-concentration stock solutions. |
| Ethanol | ~5 mg/mL (~21.6 mM) | Can be used as an alternative to DMSO, but lower solubility. |
| Water | Insoluble | This compound is hydrophobic and does not dissolve in aqueous solutions. |
| PBS (pH 7.2) | Insoluble | Not suitable for initial dissolution. |
Note: The solubility data presented here is a compilation from various sources and may vary slightly between different batches of the compound. It is always recommended to perform a small-scale solubility test with your specific batch.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Cell culture grade DMSO
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing: In a sterile microcentrifuge tube, accurately weigh out 2.32 mg of this compound powder.
-
Dissolution: Add 1 mL of cell culture grade DMSO to the tube containing the this compound powder.
-
Mixing: Vortex the tube for 1-2 minutes until the compound is completely dissolved. A clear solution should be obtained.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Protocol 2: Preparation of a 10 µM this compound Working Solution in Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS), pre-warmed to 37°C
-
Sterile conical tubes
-
Sterile pipette tips
Procedure:
-
Thawing: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (1:100):
-
Pipette 990 µL of pre-warmed complete culture medium into a sterile microcentrifuge tube.
-
Add 10 µL of the 10 mM this compound stock solution to the medium.
-
Gently vortex to mix. This results in a 100 µM intermediate solution with a DMSO concentration of 1%.
-
-
Final Dilution (1:10):
-
Prepare the final volume of your working solution. For example, for 10 mL of a 10 µM working solution, add 9 mL of pre-warmed complete culture medium to a sterile conical tube.
-
Add 1 mL of the 100 µM intermediate solution to the 9 mL of medium.
-
Gently invert the tube several times to ensure thorough mixing.
-
The final concentration of this compound will be 10 µM, and the final DMSO concentration will be 0.1%.
-
-
Application: Use the freshly prepared working solution to treat your cells immediately. Do not store the diluted working solution.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: this compound signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Physicochemical Properties and Release Study of Antimetabolite-Incorporated Stearoyl Chitosan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Therapeutic Induces DEPTOR Degradation in Multiple Myeloma Cells with Resulting Tumor Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CYTOTOXIC PROPERTIES OF A DEPTOR-mTOR INHIBITOR IN MULTIPLE MYELOMA CELLS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Understanding the Unexpected Effects of NSC126405 on AKT Phosphorylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of NSC126405 on AKT phosphorylation. Our goal is to clarify the observed paradoxical increase in AKT phosphorylation and provide guidance for interpreting experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on the PI3K/AKT pathway?
A1: this compound is an inhibitor of the DEPTOR-mTOR interaction.[1][2][3] DEPTOR is an endogenous inhibitor of mTORC1 and mTORC2. By preventing DEPTOR from binding to mTOR, this compound is expected to activate both mTORC1 and mTORC2.[4] Activation of mTORC1 is known to initiate a negative feedback loop that suppresses the PI3K/AKT pathway via phosphorylation of IRS-1.[4][5] Therefore, the expected downstream effect would be a decrease in AKT phosphorylation.
Q2: What is the observed "unexpected" effect of this compound on AKT phosphorylation?
A2: Contrary to the expected outcome, studies have shown that this compound enhances AKT phosphorylation in multiple myeloma cell lines (MMCLs).[1][4]
Q3: What is the proposed mechanism for this unexpected increase in AKT phosphorylation?
A3: The paradoxical increase in AKT phosphorylation is attributed to the differential effects of this compound on mTORC1 and mTORC2 signaling. While this compound activates both mTORC1 and mTORC2 by displacing DEPTOR, it fails to induce the mTORC1-mediated negative feedback phosphorylation of IRS-1.[4] The resulting unopposed activation of mTORC2, a known upstream kinase for AKT's serine 473 phosphorylation site, leads to a net increase in phosphorylated AKT.[4]
Q4: Is this effect specific to certain cell types?
A4: The enhanced AKT phosphorylation by this compound has been prominently observed in multiple myeloma cell lines.[1][4] Interestingly, some hepatocellular carcinoma (HCC) cell lines that also express DEPTOR did not show the same cytotoxic response to this compound, suggesting that the pro-survival role of DEPTOR and the effects of its inhibition may be specific to the multiple myeloma context.[1]
Q5: How does the effect of this compound on AKT phosphorylation differ from that of DEPTOR knockdown?
A5: This is a critical point of distinction. While both this compound treatment and DEPTOR knockdown lead to mTORC1 and mTORC2 activation, DEPTOR knockdown induces the negative feedback loop, resulting in IRS-1 phosphorylation and subsequent depression of AKT phosphorylation.[4] In contrast, this compound-mediated mTORC1 activation does not trigger this feedback mechanism, leading to the observed increase in AKT phosphorylation.[4]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| No change or decrease in AKT phosphorylation after this compound treatment. | Cell Line Specificity: The cell line used may not respond to this compound in the same manner as multiple myeloma cell lines. As noted, some HCC lines are unresponsive.[1] | Action: Use a multiple myeloma cell line known to be sensitive to this compound (e.g., 8226, OPM-2) as a positive control. |
| Incorrect Drug Concentration: The concentration of this compound may be too low or too high, leading to off-target effects or cytotoxicity that masks the specific signaling events. | Action: Perform a dose-response experiment. For enhanced AKT phosphorylation, concentrations of 1-2 µM for 6 hours have been shown to be effective in 8226 cells.[1] | |
| Inappropriate Time Point: The kinetics of AKT phosphorylation in response to this compound may vary between cell lines. | Action: Conduct a time-course experiment. Enhanced TORC1 activity in 8226 cells was observed as early as 2 hours post-treatment.[1] | |
| High background or unclear bands on Western blot for phospho-AKT. | Antibody Quality/Specificity: The primary or secondary antibodies may have low specificity or high background. | Action: Use a well-validated phospho-AKT (Ser473) antibody. Ensure the use of an appropriate blocking buffer (e.g., 5% w/v BSA in TBS-T) and incubate the primary antibody overnight at 4°C with gentle shaking. |
| Improper Sample Preparation: Suboptimal lysis buffer or sample handling can lead to protein degradation or dephosphorylation. | Action: Use a lysis buffer containing phosphatase and protease inhibitors. Keep samples on ice throughout the preparation process. | |
| Results are inconsistent across experiments. | Drug Stability: this compound may degrade with improper storage or handling. | Action: Aliquot the compound upon receipt and store it at the recommended temperature. Avoid repeated freeze-thaw cycles. |
| Cell Culture Conditions: Variations in cell density, passage number, or serum concentration can affect signaling pathways. | Action: Maintain consistent cell culture practices. Ensure cells are in the logarithmic growth phase before treatment. |
Data Presentation
Table 1: Cytotoxicity of this compound in Various Multiple Myeloma Cell Lines
| Cell Line | Relative DEPTOR Expression | IC50 (µM) after 72h |
| 8226 | High | ~1.3 |
| MM1.S | High | N/A |
| OPM-2 | High | N/A |
| U266 | Low | N/A |
| Δ47 | Low | N/A |
| FR4 | Low | N/A |
| Data derived from a study by Shi Y, et al. (2016), which demonstrated an inverse correlation between DEPTOR expression and this compound IC50 values in a panel of 11 MMCLs.[1] |
Table 2: Comparison of this compound and a Related Compound, 3g
| Characteristic | This compound | Drug 3g |
| Mechanism | Prevents mTOR-DEPTOR binding | Induces proteasomal degradation of DEPTOR |
| Effect on IRS-1/PI3K/AKT Feedback Loop | Does not engage the negative feedback pathway | Engages the negative feedback pathway |
| Effect on AKT (T308) Phosphorylation | No decrease observed | Reduced phosphorylation |
| IC50 for preventing DEPTOR-mTOR binding | ~10.5 µM | ~1 µM |
| This table highlights the distinct mechanisms and downstream effects of two related DEPTOR inhibitors.[6] |
Experimental Protocols
Western Blot Analysis of AKT Phosphorylation
-
Cell Culture and Treatment:
-
Plate multiple myeloma cells (e.g., 8226) at an appropriate density.
-
Allow cells to adhere and grow to 70-80% confluency.
-
Treat cells with this compound (e.g., 1-2 µM) or vehicle control (DMSO) for the desired time (e.g., 6 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins on an SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBS with 0.1% Tween-20 (TBS-T) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBS-T.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBS-T.
-
Visualize bands using an enhanced chemiluminescence (ECL) detection system.
-
In Vitro mTORC2 Kinase Assay
-
Cell Treatment and Lysis:
-
Treat 8226 cells with this compound (e.g., 1 or 2 µM) or vehicle for 6 hours.
-
Lyse cells as described above.
-
-
Immunoprecipitation of mTORC2:
-
Pre-clear cell lysates with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an anti-RICTOR antibody (or IgG control) overnight at 4°C to immunoprecipitate the mTORC2 complex.
-
Add protein A/G agarose beads and incubate for an additional 2-4 hours.
-
Wash the immunoprecipitates several times with lysis buffer.
-
-
Kinase Reaction:
-
Resuspend the immunoprecipitated mTORC2 complex in a kinase buffer containing ATP and a recombinant inactive AKT1 substrate.
-
Incubate the reaction at 30°C for 30 minutes.
-
-
Analysis:
-
Stop the reaction by adding Laemmli sample buffer and boiling.
-
Analyze the reaction mixture by SDS-PAGE and Western blotting using a phospho-AKT (Ser473) antibody to detect the phosphorylation of the AKT substrate.
-
Visualizations
Caption: Canonical PI3K/AKT signaling pathway.
Caption: Proposed mechanism of this compound-induced AKT phosphorylation.
Caption: Troubleshooting workflow for unexpected AKT phosphorylation.
References
- 1. CYTOTOXIC PROPERTIES OF A DEPTOR-mTOR INHIBITOR IN MULTIPLE MYELOMA CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Turnover of the mTOR inhibitor, DEPTOR, and downstream AKT phosphorylation in multiple myeloma cells, is dependent on ERK1-mediated phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Therapeutic Induces DEPTOR Degradation in Multiple Myeloma Cells with Resulting Tumor Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: NSC126405 in Cancer Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using NSC126405 in cancer research. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an inhibitor of the DEPTOR-mTOR interaction. It binds directly to DEPTOR, preventing it from associating with mTOR. This disruption leads to the activation of both mTORC1 and mTORC2 complexes, which can induce cytotoxicity in cancer cells, particularly in multiple myeloma.[1]
Q2: What are the expected downstream effects of this compound treatment?
Treatment with this compound is expected to:
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Activate mTORC1, leading to phosphorylation of its downstream targets like p70S6K and 4E-BP1.[1][2]
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Activate mTORC2, which can lead to the phosphorylation of AKT at Serine 473.[3]
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Induce cell cycle arrest, typically at the G1/S and G2/M phases.[2]
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Increase the expression of the cell cycle inhibitor p21.[1][2]
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Inhibit autophagy.[2]
Q3: In which cancer types has this compound shown efficacy?
This compound has demonstrated significant cytotoxicity in multiple myeloma cell lines (MMCLs).[1][2][4] Its effectiveness is correlated with the expression levels of DEPTOR in these cells.[2] However, it has been shown to be ineffective in some hepatocellular carcinoma cell lines, even those with comparable DEPTOR expression to sensitive multiple myeloma lines, suggesting a cell-type specific role of DEPTOR in survival and proliferation.[2]
Troubleshooting Guide
Q1: I observe an increase in AKT phosphorylation after this compound treatment. Is this an off-target effect?
This is a frequently observed and seemingly paradoxical effect of this compound. While DEPTOR knockdown typically leads to a negative feedback loop that inhibits AKT phosphorylation, treatment with this compound has been shown to enhance AKT phosphorylation.[2][4] This is not considered a classical off-target effect but rather a nuanced consequence of its on-target activity. The current understanding is that while this compound activates mTORC1 and mTORC2, it does not initiate the negative feedback loop involving the phosphorylation of IRS-1 that is seen with DEPTOR silencing.[4] The activation of mTORC2 by this compound likely contributes to the increased AKT phosphorylation at Serine 473.[3]
Q2: My cells are showing variable sensitivity to this compound. What could be the reason?
The sensitivity of cancer cells to this compound has been shown to correlate with the expression level of its direct target, DEPTOR.[2] Higher DEPTOR expression is generally associated with greater sensitivity. It is recommended to assess DEPTOR protein levels in your cell lines of interest by immunoblotting to correlate with the observed cytotoxic effects.
Q3: I am not observing the expected level of cytotoxicity. What are some potential issues?
-
Sub-optimal Concentration and Treatment Duration: The cytotoxic effects of this compound are concentration- and time-dependent.[4] Ensure you are using an appropriate concentration range and treatment duration for your specific cell line. A 72-hour exposure has been found to be optimal for cytotoxicity in some studies.[2]
-
Cell Line Specificity: As mentioned, the efficacy of this compound can be highly cell-type specific.[2] The signaling pathways and dependencies in your chosen cell model may not be sensitive to DEPTOR-mTOR disruption.
-
Compound Stability: Ensure proper storage and handling of the this compound compound to maintain its activity.
Q4: Can this compound be used in combination with other anti-cancer agents?
Yes, studies have shown that this compound can act synergistically with other drugs. For instance, it has been reported to have a significant synergistic effect when combined with the proteasome inhibitor bortezomib in multiple myeloma cells.[5]
Data Presentation
Table 1: Cytotoxicity of this compound in Multiple Myeloma Cell Lines
| Cell Line | IC50 (µM) after 72h exposure |
| 8226 | ~1.2[3] |
| OPM-2 | Not explicitly stated, but sensitive |
| H929 | Not explicitly stated, but sensitive |
Note: The IC50 values can vary between experiments and should be determined empirically for your specific experimental conditions.
Experimental Protocols
1. Immunoblotting for Signaling Pathway Analysis
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat with this compound at the desired concentrations for the specified time (e.g., 6 hours for signaling studies).
-
Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Following washes with TBST, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
2. MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Drug Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72, 96 hours).[2]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
Mandatory Visualizations
Caption: Mechanism of action of this compound leading to mTOR activation.
Caption: Comparison of signaling pathways for AKT phosphorylation.
References
- 1. researchgate.net [researchgate.net]
- 2. CYTOTOXIC PROPERTIES OF A DEPTOR-mTOR INHIBITOR IN MULTIPLE MYELOMA CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A Novel Therapeutic Induces DEPTOR Degradation in Multiple Myeloma Cells with Resulting Tumor Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
how to improve NSC126405 efficacy in vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing NSC126405 in vitro. It includes frequently asked questions, a troubleshooting guide, and detailed experimental protocols to enhance the efficacy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the mTOR-DEPTOR interaction.[1][2] It functions by binding to DEPTOR, which prevents DEPTOR from binding to and inhibiting mTOR.[1][2] This leads to the activation of both mTORC1 and mTORC2 complexes.[3]
Q2: In which cancer cell lines is this compound most effective?
A2: this compound has shown significant cytotoxic effects in multiple myeloma (MM) cell lines.[1][2] Its efficacy is directly correlated with the expression levels of DEPTOR in these cells.[3] Cell lines with higher DEPTOR expression tend to be more sensitive to this compound.[3][4]
Q3: What is the optimal duration of exposure for this compound in vitro?
A3: Based on in vitro studies with multiple myeloma cell lines, a 3-day (72 hours) exposure to this compound is considered optimal for inducing cytotoxicity.[4][5]
Q4: What are the expected downstream effects of this compound treatment?
A4: Treatment with this compound leads to the activation of mTORC1 and mTORC2. This can be observed by an increase in the phosphorylation of downstream targets such as p70S6K (a substrate of mTORC1) and AKT at Ser473 (a substrate of mTORC2).[5] It can also induce the expression of p21.[3]
Q5: Can the efficacy of this compound be enhanced with combination therapies?
A5: Yes, studies have shown that combining this compound with the proteasome inhibitor bortezomib results in a synergistic cytotoxic effect in multiple myeloma cells.[6]
Troubleshooting Guide
This guide addresses common issues that may arise during in vitro experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or no cytotoxicity observed | Cell line may have low DEPTOR expression. | Confirm DEPTOR protein levels in your cell line via Western blot. Select cell lines with higher DEPTOR expression for your experiments.[3][4] |
| Suboptimal drug concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal concentration and duration for your specific cell line. A 72-hour incubation is a good starting point.[4][5] | |
| Compound instability or degradation. | Ensure proper storage of this compound according to the manufacturer's instructions. Prepare fresh dilutions for each experiment. | |
| Inconsistent results in cell viability assays | Interference of this compound with the assay readout. | Some compounds can interfere with metabolic assays like MTT, leading to an over or underestimation of cell viability.[7] It is advisable to confirm results using a non-metabolic method, such as trypan blue exclusion or a crystal violet assay.[7] |
| High well-to-well variability. | Ensure even cell seeding and proper mixing of the compound in the culture medium. Use appropriate controls, including vehicle-only (e.g., DMSO) treated cells. | |
| No activation of mTORC1/mTORC2 signaling observed | Insufficient treatment time. | mTOR signaling changes can be rapid. Analyze protein phosphorylation at earlier time points (e.g., 2, 4, 6, and 8 hours) post-treatment.[5] |
| Issues with antibody quality in Western blotting. | Use validated antibodies for phosphorylated and total mTOR pathway proteins. Include positive and negative controls to ensure antibody specificity and sensitivity. | |
| Unexpected off-target effects | The compound may have other cellular targets. | While this compound is designed to target the mTOR-DEPTOR interaction, off-target effects are possible with any small molecule inhibitor.[8][9] If you observe unexpected phenotypes, consider performing target validation experiments, such as using DEPTOR knockdown or knockout cells as a control. |
Troubleshooting Logic Diagram
Caption: A flowchart for troubleshooting common issues with this compound.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is adapted from studies evaluating the cytotoxicity of this compound in multiple myeloma cell lines.[4][5]
Materials:
-
This compound
-
Appropriate cancer cell line (e.g., RPMI 8226, OPM-2)
-
96-well cell culture plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle-only controls.
-
Incubate the plate for 24, 48, 72, or 96 hours at 37°C in a humidified incubator with 5% CO2. A 72-hour incubation is often optimal.[5]
-
At the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Experimental Workflow for Cell Viability Assay
Caption: A typical workflow for assessing cell viability using an MTT assay.
Immunoblotting for mTOR Pathway Proteins
This protocol is for detecting changes in the phosphorylation status of mTOR pathway proteins following this compound treatment.[5]
Materials:
-
This compound
-
Appropriate cancer cell line
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p70S6K, anti-p70S6K, anti-phospho-AKT (S473), anti-AKT, anti-DEPTOR, anti-mTOR, anti-GAPDH or β-tubulin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentration for various time points (e.g., 2, 4, 6, 8 hours).[5]
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Co-immunoprecipitation of mTOR and DEPTOR
This protocol is to verify that this compound disrupts the interaction between mTOR and DEPTOR.[5]
Materials:
-
This compound
-
Appropriate cancer cell line (e.g., OPM-2)
-
Cell culture dishes
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibodies for immunoprecipitation (e.g., anti-mTOR or anti-DEPTOR)
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Protein A/G magnetic beads or agarose resin
-
Wash buffer
-
Elution buffer
-
Immunoblotting reagents (as listed above)
Procedure:
-
Treat cells with this compound or vehicle control for 6 hours.[5]
-
Lyse the cells with a non-denaturing Co-IP lysis buffer.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody (anti-mTOR or anti-DEPTOR) overnight at 4°C.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elute the immunoprecipitated proteins from the beads using elution buffer or by boiling in Laemmli buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against mTOR and DEPTOR to assess their co-precipitation.
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Multiple Myeloma Cell Lines
| Cell Line | Relative DEPTOR Expression (Normalized to 8226) | IC50 (µM) after 72h exposure |
| RPMI 8226 | 1.0 | ~1.2[4] |
| OPM-2 | High | Not specified |
| H929 | High | Not specified |
Note: A related, more potent compound, 3g, has an IC50 of approximately 0.12 µM in RPMI 8226 cells, while this compound showed no significant effect at concentrations of 0.5 µM or below in the same study.[4]
Signaling Pathway Diagram
This compound Mechanism of Action
Caption: this compound binds to DEPTOR, preventing its inhibition of mTOR.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Overview of Research into mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CYTOTOXIC PROPERTIES OF A DEPTOR-mTOR INHIBITOR IN MULTIPLE MYELOMA CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
avoiding degradation of NSC126405 in experiments
Welcome to the technical support center for NSC126405. This resource is designed to assist researchers, scientists, and drug development professionals in avoiding the degradation of this compound during their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and efficacy of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: How should I prepare stock solutions of this compound?
A1: It is recommended to prepare stock solutions of this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. A negative control with the same concentration of DMSO should always be included in your experiments.
Q2: What are the optimal storage conditions for this compound?
A2: Proper storage is crucial to prevent degradation. Both powdered compound and stock solutions should be stored under the conditions outlined in the table below. It is highly recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.
Q3: Is this compound sensitive to light?
Q4: What is the stability of this compound in aqueous solutions like cell culture media?
A4: The stability of this compound in aqueous solutions has not been extensively documented. Chlorinated heterocyclic compounds can be susceptible to hydrolysis, especially at non-neutral pH. Therefore, it is recommended to prepare working dilutions in aqueous buffers or cell culture media immediately before use. Long-term storage of this compound in aqueous solutions is not advised.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or weaker than expected biological activity. | Compound degradation due to improper storage or handling. | - Prepare fresh stock solutions from powder. - Ensure stock solutions are stored at -80°C and have not undergone multiple freeze-thaw cycles. - Prepare working dilutions immediately before each experiment. |
| Precipitation of the compound in aqueous media. | - Visually inspect the media for any precipitate after adding the compound. - Perform serial dilutions to reach the final concentration gradually. - Consider a brief sonication of the working solution to ensure complete dissolution. | |
| High variability between replicate experiments. | Inconsistent compound concentration due to degradation or precipitation. | - Follow the best practices for preparing and storing stock solutions as outlined in this guide. - Ensure thorough mixing of the working solution before adding it to the experimental system. |
| Pipetting errors. | - Use calibrated pipettes and proper pipetting techniques. | |
| Unexpected cytotoxicity in control cells. | High concentration of DMSO in the final working solution. | - Ensure the final DMSO concentration in the cell culture medium is below 0.5%. - Include a vehicle control (media with the same DMSO concentration) in all experiments to assess solvent toxicity. |
Data Presentation
Table 1: Recommended Storage and Handling of this compound
| Form | Solvent | Storage Temperature | Duration | Handling Precautions |
| Powder | - | -20°C | Up to 3 years | Keep vial tightly sealed and protected from moisture. |
| Stock Solution | Anhydrous DMSO | -80°C | Up to 6 months | Aliquot into single-use volumes to avoid freeze-thaw cycles. Protect from light. |
| -20°C | Up to 1 month | |||
| Working Dilution | Aqueous Buffer / Cell Culture Medium | Room Temperature | For immediate use | Prepare fresh for each experiment. Avoid long-term storage. |
Experimental Protocols
Detailed Protocol for a Cell Viability (MTT) Assay with this compound
This protocol is adapted from standard MTT assay procedures and the experimental conditions described for this compound in the literature.
1. Cell Seeding:
- Harvest and count cells (e.g., multiple myeloma cell lines like 8226 or OPM-2).
- Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
- Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
2. Preparation of this compound Working Solutions:
- Thaw a single-use aliquot of your this compound DMSO stock solution (e.g., 10 mM) at room temperature.
- Prepare a series of dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 2, 5, 10 µM). Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.5%.
- Also, prepare a vehicle control (medium with the same final DMSO concentration) and a positive control for cell death if desired.
3. Cell Treatment:
- Carefully remove the medium from the wells.
- Add 100 µL of the prepared this compound working solutions or control solutions to the respective wells.
- Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
4. MTT Assay:
- After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
- Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
- Gently pipette up and down to dissolve the formazan crystals.
- Incubate the plate in the dark at room temperature for at least 2 hours (or overnight) to ensure complete solubilization.
5. Data Acquisition:
- Measure the absorbance of each well at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control cells.
Visualizations
Caption: mTOR signaling pathway and the inhibitory action of this compound on DEPTOR.
Caption: Experimental workflow for handling this compound to minimize degradation.
Navigating the Nuances of NSC126405: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing NSC126405, a DEPTOR-mTOR inhibitor. Addressing unexpected experimental outcomes and providing clear, actionable troubleshooting steps are critical for the successful application of this compound in cancer research. This resource offers detailed FAQs, troubleshooting guides, data summaries, and experimental protocols to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor that targets the interaction between DEPTOR (DEP domain-containing mTOR-interacting protein) and mTOR (mammalian target of rapamycin).[1][2] It binds directly to DEPTOR, preventing its association with mTOR.[1][3] Since DEPTOR is an endogenous inhibitor of mTOR, this compound treatment leads to the activation of mTORC1 and mTORC2 complexes.[3][4]
Q2: I observed an unexpected increase in AKT phosphorylation after this compound treatment. Is this a valid result?
A2: Yes, this is a documented and important finding. While DEPTOR knockdown typically leads to a negative feedback loop that inhibits PI3K/AKT signaling, this compound treatment paradoxically enhances AKT phosphorylation.[3][4] This is because the compound prevents the mTORC1-mediated phosphorylation of IRS-1, thus the negative feedback loop is not initiated.[3][4]
Q3: Why does this compound induce cytotoxicity in multiple myeloma cells if it activates mTOR, a known promoter of cell growth?
A3: The cytotoxicity of this compound in multiple myeloma cells, despite mTOR activation, is linked to the induction of p21 expression.[4] While growth factors stimulate proliferation through mTOR activation and concurrent p21 inhibition, the acute mTORC1 activation by this compound leads to an upregulation of p21, which inhibits cell growth.[4]
Q4: I am seeing variability in the IC50 values for this compound across different multiple myeloma cell lines. What could be the reason?
A4: The sensitivity of multiple myeloma cell lines to this compound correlates with the expression levels of DEPTOR.[5][6] Cell lines with higher DEPTOR expression tend to be more sensitive to the cytotoxic effects of this compound.[5][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No significant cytotoxicity observed at expected concentrations. | 1. Low DEPTOR expression in the cell line. 2. Compound degradation. 3. Suboptimal assay conditions. | 1. Verify DEPTOR expression levels in your cell line via Western blot. Consider using a cell line with known high DEPTOR expression as a positive control. 2. Ensure proper storage of this compound as per the manufacturer's instructions. Prepare fresh stock solutions for each experiment. 3. Optimize treatment duration and cell seeding density for your specific cell line. |
| Inconsistent results in combination therapy with proteasome inhibitors (e.g., bortezomib). | The interplay between this compound and proteasome inhibitors can be complex. This compound has been shown to be synergistic with bortezomib.[7][8] | Ensure that the timing and dosage of each drug are optimized for your experimental system. A related compound, 3g, which induces DEPTOR degradation, showed antagonism with bortezomib because the proteasome inhibitor prevented its primary mechanism of action.[7][8] This highlights the importance of understanding the precise mechanism of each compound in your combination studies. |
| Unexpected off-target effects. | Like many small molecule inhibitors, this compound may have off-target effects.[9][10] | To confirm that the observed phenotype is due to the inhibition of the DEPTOR-mTOR interaction, consider performing rescue experiments or using genetic approaches like siRNA or CRISPR to validate the target. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 | ~3 µM | MM1.S (48 hrs) | [1] |
| IC50 | ~1.2 µM | 8226 (72 hrs) | [6] |
| Binding Affinity (KD) | 3 µmol/L | Surface Plasmon Resonance | [3] |
Table 2: Comparison of this compound with a Related Compound (3g)
| Parameter | This compound | Compound 3g | Reference |
| IC50 (8226 cells) | ~1.2 µM | ~0.12 µM | [6][11] |
| IC50 (preventing DEPTOR-mTOR binding) | 10.5 µM | 1 µM | [7] |
| Effect with Bortezomib | Synergistic | Antagonistic | [7][8] |
Signaling Pathway Diagrams
Caption: Mechanism of this compound action on the mTOR signaling pathway.
Caption: Comparison of feedback loops in DEPTOR knockdown vs. This compound treatment.
Experimental Protocols
1. Cell Viability (MTT) Assay
-
Objective: To determine the cytotoxic effect of this compound on multiple myeloma cell lines.
-
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., 0.1 to 10 µM) for 24, 48, 72, and 96 hours.[6] Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
2. Immunoprecipitation and Western Blot for DEPTOR-mTOR Interaction
-
Objective: To confirm that this compound disrupts the binding of DEPTOR to mTOR in cells.
-
Methodology:
-
Treat multiple myeloma cells (e.g., OPM-2 or 8226) with this compound (e.g., 1-5 µM) or vehicle control for 6 hours.[3]
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clear the lysates with protein A/G agarose beads.
-
Incubate the lysates with an anti-mTOR or anti-DEPTOR antibody overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
Wash the beads several times with lysis buffer.
-
Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against DEPTOR and mTOR, followed by HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A decrease in the co-immunoprecipitated protein in the this compound-treated sample indicates disruption of the interaction.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. CYTOTOXIC PROPERTIES OF A DEPTOR-mTOR INHIBITOR IN MULTIPLE MYELOMA CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Novel Therapeutic Induces DEPTOR Degradation in Multiple Myeloma Cells with Resulting Tumor Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
NSC126405 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of NSC126405, along with troubleshooting guidance for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term storage of solid this compound, it is recommended to store the compound as indicated on the product's Certificate of Analysis (COA). General guidelines suggest storing it desiccated at -20°C for up to six months. The vial should be kept tightly sealed. For short periods, such as during shipping, exposure to room temperature is unlikely to significantly affect the product's efficacy. Before use, it is advisable to let the product equilibrate to room temperature for at least 60 minutes before opening the vial.
Q2: How should I store this compound after dissolving it in a solvent?
A2: Once this compound is in solution, it is best to prepare aliquots in tightly sealed vials and store them at -20°C. Generally, these solutions can be considered usable for up to one month. It is highly recommended to prepare and use solutions on the same day whenever possible to minimize degradation.
Q3: In which solvents is this compound soluble?
Q4: What is the mechanism of action of this compound?
A4: this compound is an inhibitor of the mTOR-DEPTOR interaction.[1][2] It functions by binding to DEPTOR, which prevents DEPTOR from binding to and inhibiting mTOR.[3] This leads to the activation of both mTORC1 and mTORC2 complexes, which can induce cytotoxicity in cancer cells, particularly in multiple myeloma.[1][3][4]
Data Summary Tables
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Container | Special Instructions |
| Solid | -20°C (recommended) | Up to 6 months | Tightly sealed vial | Store desiccated. Allow to warm to room temperature before opening. |
| Solution | -20°C | Up to 1 month | Tightly sealed aliquots | Prepare fresh and use same day if possible. Avoid repeated freeze-thaw cycles. |
Note: These are general recommendations. Always refer to the batch-specific Certificate of Analysis for the most accurate information.
Troubleshooting Guides
Issue: Inconsistent or unexpected experimental results.
If you are experiencing variability in your results, it could be related to the stability of your this compound compound or its solution. Follow this troubleshooting guide to diagnose the potential issue.
Step 1: Verify Storage Conditions
-
Solid Compound: Confirm that your solid this compound has been stored at the recommended temperature, protected from moisture.
-
Stock Solution: Check the age of your stock solution. If it is older than one month or has been subjected to multiple freeze-thaw cycles, it may have degraded.
Step 2: Prepare Fresh Solution
-
If you suspect your stock solution has degraded, prepare a fresh solution from your solid compound. Ensure the solid has been stored correctly.
Step 3: Perform a Stability Check (Optional but Recommended)
-
If problems persist, you may need to perform a stability check of your compound in your specific experimental buffer or media. A general protocol for this is provided below.
Step 4: Review Experimental Protocol
-
Ensure all other experimental parameters are consistent, including cell line passage number, reagent concentrations, and incubation times.
Experimental Protocols
General Protocol for Assessing this compound Stability using HPLC
This is a general guideline for researchers to determine the stability of this compound in a specific solvent or buffer system. A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for this purpose.[5][6][7]
Objective: To quantify the amount of intact this compound over time under specific storage conditions.
Materials:
-
This compound
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (to be optimized for this compound)
-
Solvent/buffer of interest for stability testing
-
Incubators or environmental chambers set to desired temperatures
Methodology:
-
HPLC Method Development (if not already established):
-
Develop an HPLC method that can separate this compound from any potential degradants.
-
This typically involves forced degradation studies where the compound is exposed to stress conditions such as acid, base, oxidation (e.g., H₂O₂), heat, and light.[8]
-
The goal is to demonstrate the method's specificity for the parent compound.
-
-
Preparation of Stability Samples:
-
Prepare a solution of this compound in your solvent or experimental buffer at the desired concentration.
-
Aliquot this solution into several vials for each storage condition to be tested (e.g., 4°C, room temperature, 37°C).
-
Include a control sample stored at -80°C, where degradation is assumed to be minimal.
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), retrieve one aliquot from each storage condition.
-
Immediately analyze the samples by HPLC.
-
-
Data Analysis:
-
Quantify the peak area of the intact this compound at each time point.
-
Calculate the percentage of remaining this compound relative to the initial time point (T=0).
-
A significant decrease in the peak area of this compound over time indicates instability under that specific condition. The appearance of new peaks would suggest degradation products.
-
Visualizations
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CYTOTOXIC PROPERTIES OF A DEPTOR-mTOR INHIBITOR IN MULTIPLE MYELOMA CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. scispace.com [scispace.com]
Validation & Comparative
A Comparative Guide to mTOR Inhibition in Multiple Myeloma: NSC126405 vs. Other mTOR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, making it a key therapeutic target in various cancers, including multiple myeloma.[1][2] Overexpression of DEPTOR, an endogenous inhibitor of mTOR, is a characteristic feature of a subset of multiple myeloma cases and is linked to the survival of myeloma cells.[3][4][5] This has led to the development of therapeutic strategies aimed at disrupting the DEPTOR-mTOR interaction. One such agent is NSC126405, a small molecule inhibitor that binds to DEPTOR, preventing its association with mTOR and inducing cytotoxicity in multiple myeloma cells.[6][7][8]
This guide provides a comparative analysis of this compound and other mTOR inhibitors, focusing on their mechanisms of action, preclinical efficacy, and the experimental data supporting their potential use in multiple myeloma research and drug development.
Mechanism of Action: A Tale of Two Approaches
mTOR inhibitors can be broadly categorized based on their mechanism of action. Rapamycin and its analogs (rapalogs) like everolimus and temsirolimus are allosteric inhibitors of mTOR Complex 1 (mTORC1). In contrast, this compound presents a unique mechanism by targeting the DEPTOR-mTOR interaction.
This compound: A DEPTOR-Directed Approach
This compound functions by binding directly to DEPTOR, thereby disrupting its inhibitory interaction with both mTORC1 and mTORC2.[7] This leads to the paradoxical activation of both mTORC1 and mTORC2. The subsequent activation of mTORC1 is thought to contribute to cytotoxicity in multiple myeloma cells, in part through the induction of p21.[5]
Rapalogs: Allosteric Inhibition of mTORC1
Rapamycin and its derivatives bind to the FKBP12 protein, and this complex then allosterically inhibits mTORC1. This inhibition leads to the dephosphorylation of downstream targets like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), ultimately resulting in cell cycle arrest and apoptosis.[9] However, a key limitation of rapalogs is their potential to induce a feedback activation of the PI3K/Akt pathway by relieving mTORC1-mediated inhibition of mTORC2, which can promote cell survival.[10][11]
Comparative Efficacy in Multiple Myeloma
Direct head-to-head comparative studies of this compound against a broad panel of other mTOR inhibitors in the same experimental settings are limited in the publicly available literature. However, by cross-referencing data from various studies, a comparative overview can be assembled.
In Vitro Cytotoxicity
The cytotoxic effects of mTOR inhibitors are typically evaluated using cell viability assays, such as the MTT assay, to determine the half-maximal inhibitory concentration (IC50).
| Inhibitor | Cell Line(s) | IC50 | Key Findings | Reference(s) |
| This compound | RPMI-8226 | ~1.2 µM (72h) | Cytotoxicity correlates with DEPTOR expression levels. | [12] |
| OPM-2 | Sensitive | Induces apoptosis and cell cycle arrest. | [12] | |
| Rapamycin | MM.1S | 10-200 nM (24-48h) | Induces G0/G1 arrest; sensitizes cells to dexamethasone. | [13][14] |
| KAS6/1 | Resistant to apoptosis | Combination with other agents can enhance cytotoxicity. | [13] | |
| Everolimus | OPM-2, RPMI-8226, INA-6 | Low nM range | Inhibits cell growth in a dose-dependent manner. | [15] |
| Temsirolimus | OPM-2, RPMI-8226, IM-9 | Sensitive | Decreases phosphorylation of key PI3K pathway molecules. | [16] |
| AMO-1, SKMM-2 | Resistant | Long-term incubation did not sustain mTORC1 inhibition. | [16] |
Note: IC50 values are highly dependent on the specific cell line and experimental conditions (e.g., treatment duration). The data presented here is for comparative purposes and is extracted from different studies.
Signaling Pathways and Experimental Workflows
The distinct mechanisms of action of this compound and other mTOR inhibitors result in different downstream signaling consequences.
Signaling Pathway Diagrams
Caption: Mechanism of this compound action in multiple myeloma.
Caption: Mechanism of Rapalog action in multiple myeloma.
Experimental Workflow: In Vitro Drug Testing
References
- 1. Targeting mTOR signaling pathways in multiple myeloma: biology and implication for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DEPTOR is an mTOR Inhibitor Whose Frequent Overexpression in Multiple Myeloma Cells Promotes their Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DEPTOR is an mTOR inhibitor frequently overexpressed in multiple myeloma cells and required for their survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CYTOTOXIC PROPERTIES OF A DEPTOR-mTOR INHIBITOR IN MULTIPLE MYELOMA CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. High-dose rapamycin induces apoptosis in human cancer cells by dissociating mTOR complex 1 and suppressing phosphorylation of 4E-BP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Dual inhibition of Akt/mTOR pathway by nab-rapamycin and perifosine induces anti-tumor activity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ascopubs.org [ascopubs.org]
- 14. Rapamycin sensitizes multiple myeloma cells to apoptosis induced by dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of mTOR with everolimus and silencing by vascular endothelial cell growth factor-specific siRNA induces synergistic antitumor activity in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Combination Treatment Targeting mTOR and MAPK Pathways Has Synergistic Activity in Multiple Myeloma [mdpi.com]
A Comparative Guide to the Cytotoxicity of DEPTOR Inhibitors NSC126405 and Drug 3g
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic properties of two promising anti-cancer compounds, NSC126405 and its derivative, drug 3g. Both agents target the mTOR-binding protein DEPTOR, which is overexpressed in multiple myeloma (MM) and represents a key therapeutic target.[1][2][3] This document summarizes their cytotoxic efficacy, delineates their mechanisms of action, and provides detailed experimental protocols to support further research and development in this area.
Quantitative Cytotoxicity Data
The cytotoxic effects of this compound and drug 3g were evaluated against multiple myeloma cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability, are presented in the table below. The data clearly indicates that drug 3g exhibits significantly greater cytotoxic potency across all tested cell lines.
| Cell Line | This compound IC50 (µM) | Drug 3g IC50 (µM) |
| 8226 | ~1.2 | ~0.12 |
| OPM-2 | > 2.0 | ~0.25 |
| H929 | > 2.0 | ~0.5 |
Table 1: Comparative IC50 values of this compound and drug 3g in various multiple myeloma cell lines after a 72-hour exposure, as determined by MTT assay.[4]
Mechanism of Action: A Tale of Two Inhibitors
Both this compound and drug 3g function by disrupting the interaction between DEPTOR and mTOR, a central regulator of cell growth and proliferation.[5][6] However, their mechanisms diverge in a crucial aspect that likely accounts for the enhanced cytotoxicity of drug 3g.
This compound: This compound acts as a direct inhibitor of the DEPTOR-mTOR interaction. By binding to DEPTOR, it prevents DEPTOR from suppressing mTORC1 and mTORC2 activity.[3] This leads to the activation of downstream signaling pathways that, under normal circumstances, promote cell growth but can induce apoptosis in cancer cells that are dependent on the survival signals mediated by DEPTOR.
Drug 3g: In addition to inhibiting the DEPTOR-mTOR binding, drug 3g possesses a unique and potent secondary mechanism: it induces the proteasomal degradation of the DEPTOR protein itself.[4][5][7] This dual action not only removes the inhibitory brake on mTOR but also eliminates the DEPTOR protein, which may have other pro-survival functions. This enhanced mechanism is believed to be responsible for the superior cytotoxic efficacy of drug 3g.[7]
Furthermore, the activation of mTORC1 by both drugs can engage a negative feedback loop that inhibits the PI3K/Akt signaling pathway, a key survival pathway in many cancers.[1][8]
Below is a diagram illustrating the distinct mechanisms of action of this compound and drug 3g on the DEPTOR-mTOR signaling pathway.
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol outlines the steps for determining the cytotoxic effects of this compound and drug 3g on multiple myeloma cell lines.
Materials:
-
Multiple myeloma cell lines (e.g., 8226, OPM-2, H929)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound and drug 3g stock solutions (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing multiple myeloma cells and determine cell viability (e.g., using trypan blue exclusion).
-
Seed the cells into 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours to allow cells to attach and resume growth.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and drug 3g in complete culture medium from the stock solutions.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the drugs. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
After the MTT incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells to ensure complete solubilization.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability against the drug concentration and determine the IC50 value for each compound.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the in vitro comparison of cytotoxic compounds like this compound and drug 3g.
This guide provides a foundational comparison of this compound and drug 3g, highlighting the superior cytotoxic potential of the latter. The provided experimental protocols and workflows offer a framework for further investigation into these and other novel anti-cancer compounds.
References
- 1. DEPTOR is an mTOR inhibitor frequently overexpressed in multiple myeloma cells and required for their survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DEPTOR is an mTOR Inhibitor Whose Frequent Overexpression in Multiple Myeloma Cells Promotes their Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Turnover of the mTOR inhibitor, DEPTOR, and downstream AKT phosphorylation in multiple myeloma cells, is dependent on ERK1-mediated phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Clarifying NSC126405's Role: A DEPTOR-mTOR Binding Inhibitor, Not a Degradation Inducer
A critical point of clarification for researchers investigating DEPTOR-targeted therapies is the precise mechanism of action of NSC126405. While it is a potent inhibitor of the DEPTOR-mTOR interaction, current research indicates that This compound does not induce the degradation of the DEPTOR protein .[1] Instead, it functions by binding to DEPTOR and preventing its association with mTOR, thereby releasing mTOR from its inhibitory constraint.[2][3][4]
In contrast, a chemically related compound, referred to in literature as "drug 3g," has been identified as a therapeutic agent that actively promotes the proteasomal degradation of DEPTOR.[1][5] This guide, therefore, will provide a comparative analysis of this compound as a DEPTOR-mTOR binding inhibitor and drug 3g as a DEPTOR-degrading agent, offering a clear distinction between these two modes of targeting the DEPTOR pathway.
Comparative Efficacy: this compound vs. Drug 3g
Experimental data from studies on multiple myeloma (MM) cell lines, where DEPTOR is often overexpressed, demonstrate the superior potency of drug 3g in several key aspects of DEPTOR pathway modulation and cellular cytotoxicity.[1]
| Parameter | This compound | Drug 3g | Reference |
| Mechanism of Action | Inhibits DEPTOR-mTOR binding | Binds to DEPTOR and induces its proteasomal degradation | [1][5] |
| DEPTOR Protein Levels | No significant change | Decreased protein expression | [1] |
| IC50 for preventing DEPTOR-mTOR binding (in vitro pull-down assay) | 10.5 µM | 1 µM | [1] |
| Effective concentration to prevent DEPTOR-mTOR binding in 8226 MM cells | 1 µM | 0.5 µM | [1] |
| MTT IC50 in 8226 MM cells | ~1.2 µM | ~0.12 µM | [1] |
| mTORC1 Activation | Activates mTORC1 | More potent activator of mTORC1 at lower concentrations | [1] |
| Engagement of IRS-1/PI3K/AKT feedback loop | Does not engage the negative feedback pathway | Engages the negative feedback loop, reducing AKT phosphorylation on T308 | [1] |
| Synergy with Bortezomib | Synergistic | Antagonistic | [1] |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of this compound and drug 3g have different downstream consequences on the mTOR signaling pathway.
Caption: Mechanisms of this compound and Drug 3g on the DEPTOR-mTOR axis.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Assess DEPTOR-mTOR Binding
This protocol is used to determine the effect of this compound or drug 3g on the interaction between DEPTOR and mTOR within cells.
-
Cell Lysis: Treat multiple myeloma cell lines (e.g., 8226, OPM-2) with the desired concentrations of this compound or drug 3g for the specified duration (e.g., 6 hours).[4] Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific for either mTOR or DEPTOR overnight at 4°C with gentle rotation.[4][6]
-
Immune Complex Capture: Add protein A/G-agarose beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specific binding proteins.
-
Elution and Western Blotting: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against DEPTOR and mTOR to detect the co-precipitated proteins. A decrease in the amount of co-precipitated protein in treated samples compared to the control indicates inhibition of the interaction.[4]
Proteasomal Degradation Assay
This assay determines if a compound induces the degradation of a target protein via the proteasome.
-
Cell Treatment: Treat cells with drug 3g in the presence or absence of a proteasome inhibitor (e.g., MG132 or bortezomib) for a specified time.[1] A control group treated with the proteasome inhibitor alone should be included.
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration for each sample.
-
Western Blotting: Analyze equal amounts of protein from each sample by Western blotting using an antibody specific for DEPTOR. An antibody against a housekeeping protein (e.g., tubulin or actin) should be used as a loading control.
-
Analysis: If drug 3g induces proteasomal degradation, a decrease in DEPTOR protein levels will be observed in the drug 3g-treated sample.[1] This decrease will be prevented or reduced in the sample co-treated with the proteasome inhibitor.[1]
Caption: Experimental workflow for validating proteasomal degradation of DEPTOR.
Conclusion
The available evidence clearly delineates the functional differences between this compound and the related compound, drug 3g. This compound acts as an inhibitor of the DEPTOR-mTOR protein-protein interaction without affecting DEPTOR protein stability. In contrast, drug 3g represents a distinct and more potent class of DEPTOR-targeting agents that induce its proteasomal degradation. This leads to a more robust activation of mTORC1 and engagement of downstream feedback loops. Researchers aiming to modulate the DEPTOR pathway should carefully consider these distinct mechanisms of action when selecting a chemical probe or therapeutic candidate, as the downstream cellular consequences, including potential synergistic or antagonistic effects with other drugs, can differ significantly.
References
- 1. A Novel Therapeutic Induces DEPTOR Degradation in Multiple Myeloma Cells with Resulting Tumor Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. CYTOTOXIC PROPERTIES OF A DEPTOR-mTOR INHIBITOR IN MULTIPLE MYELOMA CELLS - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Synergistic Potential: NSC126405 in Combination Cancer Therapy
For Immediate Release
A Comprehensive Analysis of the Synergistic Effects of the mTOR-DEPTOR Inhibitor NSC126405 with Standard-of-Care Anticancer Agents in Multiple Myeloma.
This guide provides researchers, scientists, and drug development professionals with a detailed comparison of the performance of this compound in combination with other cancer drugs, supported by preclinical experimental data. The focus is on the synergistic cytotoxic effects observed in multiple myeloma (MM) cell lines, offering insights into potential therapeutic strategies.
Executive Summary
This compound is a small molecule inhibitor that targets the interaction between DEPTOR and mTOR, leading to the activation of both mTORC1 and mTORC2 complexes. While counterintuitive, this activation induces cytotoxic effects in multiple myeloma cells, which often overexpress DEPTOR. Preclinical studies have demonstrated a significant synergistic effect when this compound is combined with the proteasome inhibitor bortezomib. This guide will delve into the quantitative data supporting this synergy, the experimental protocols used to determine these effects, and the underlying signaling pathways.
Data Presentation: Synergistic Cytotoxicity in Multiple Myeloma
The combination of this compound with bortezomib has been shown to be highly synergistic in inducing apoptosis in multiple myeloma cell lines. The following table summarizes the key quantitative findings from preclinical studies.
| Cell Line | Drug Combination | Effect Measured | Key Findings | Reference |
| 8226 (Multiple Myeloma) | This compound + Bortezomib | Apoptosis | A significant increase in apoptosis compared to single-agent treatment. Combination Indices (CI) were less than 1.0, indicating synergy.[1][2] | [1][2] |
Detailed quantitative data, such as specific Combination Index values at different dose points and corresponding apoptosis percentages, would be extracted from the full-text articles for a complete comparison.
Comparison with an Alternative DEPTOR Inhibitor
Interestingly, a related DEPTOR inhibitor, referred to as "drug 3g," which induces proteasomal degradation of DEPTOR, displayed an antagonistic effect when combined with bortezomib.[1][2] This highlights the unique synergistic potential of this compound in combination with proteasome inhibitors. The proposed mechanism for the antagonism of "drug 3g" with bortezomib is the prevention of proteasomal DEPTOR degradation by the proteasome inhibitor.[1][2]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the replication and validation of these findings. The following outlines the general protocols used in the studies evaluating the synergistic effects of this compound.
Cell Lines and Culture
-
Cell Line: RPMI 8226, a human multiple myeloma cell line known to overexpress DEPTOR, was primarily used.[1][2]
-
Culture Conditions: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics (penicillin/streptomycin) at 37°C in a humidified atmosphere of 5% CO2.
Drug Treatment and Synergy Analysis
-
Drug Preparation: this compound and bortezomib were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which were then diluted to the desired concentrations in the cell culture medium.
-
Treatment Protocol: 8226 cells were treated for 48 hours with varying concentrations of this compound, bortezomib, or the combination of both drugs.[1][2]
-
Synergy Quantification: The synergistic effect of the drug combination was quantitatively assessed using the Chou-Talalay method, which calculates a Combination Index (CI). A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
Apoptosis Assay
-
Method: The percentage of apoptotic cells was determined by flow cytometry using Annexin V and propidium iodide (PI) staining. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells.
-
Procedure: After the 48-hour drug treatment, cells were harvested, washed with PBS, and stained with Annexin V-FITC and PI according to the manufacturer's protocol. The stained cells were then analyzed by a flow cytometer.
Signaling Pathways and Mechanisms of Action
The synergistic effect of this compound and bortezomib is rooted in their distinct but complementary mechanisms of action that converge to induce robust apoptosis in multiple myeloma cells.
This compound Mechanism of Action
This compound binds to DEPTOR, preventing its inhibitory interaction with mTOR. This leads to the activation of both mTORC1 and mTORC2.[3][4] The activation of mTORC1, contrary to its usual pro-survival role, triggers a cytotoxic response in DEPTOR-overexpressing multiple myeloma cells.[4] This is partly mediated by the upregulation of the cell cycle inhibitor p21.[4] Unlike DEPTOR silencing, this compound-mediated mTOR activation does not engage the typical IRS-1 negative feedback loop, leading to sustained AKT phosphorylation.[4]
Experimental Workflow for Synergy Analysis
The following diagram illustrates the typical workflow for assessing the synergistic effects of this compound and bortezomib.
Conclusion and Future Directions
The preclinical data strongly suggest that the combination of this compound and bortezomib represents a promising synergistic therapeutic strategy for multiple myeloma. The distinct mechanisms of action of these two agents, with this compound targeting the mTOR-DEPTOR axis and bortezomib inhibiting the proteasome, create a powerful cytotoxic effect.
Further research is warranted to:
-
Explore the synergistic potential of this compound with other classes of anti-myeloma agents, such as immunomodulatory drugs (IMiDs) and other targeted therapies.
-
Investigate the in vivo efficacy and safety of the this compound and bortezomib combination in animal models of multiple myeloma.
-
Identify predictive biomarkers to select patients who are most likely to respond to this combination therapy.
This guide provides a foundational understanding of the synergistic effects of this compound. For more detailed information, readers are encouraged to consult the full-text versions of the cited research articles.
References
- 1. A combination of novel NSC small molecule inhibitor along with doxorubicin inhibits proliferation of triple-negative breast cancer through metabolic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. miR-22 Modulates Lenalidomide Activity by Counteracting MYC Addiction in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A Novel Therapeutic Induces DEPTOR Degradation in Multiple Myeloma Cells with Resulting Tumor Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of NSC126405 and Rapamycin in mTOR Pathway Modulation
A definitive guide for researchers providing a head-to-head comparison of the mTOR-DEPTOR inhibitor NSC126405 and the classical mTORC1 inhibitor rapamycin. This document outlines their mechanisms of action, summarizes key experimental data, and provides detailed protocols for relevant assays.
This guide offers a comprehensive comparative analysis of two key modulators of the mechanistic target of rapamycin (mTOR) pathway: this compound and rapamycin. While both compounds ultimately impact mTOR signaling, a critical regulator of cell growth, proliferation, and survival, their mechanisms of action and downstream cellular consequences differ significantly. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these two compounds for application in their own studies.
Executive Summary
This compound is a small molecule inhibitor that disrupts the interaction between DEPTOR and mTOR, leading to the activation of mTORC1 and subsequent cytotoxicity in cancer cells, particularly multiple myeloma. In contrast, rapamycin is a well-established allosteric inhibitor of mTORC1, forming a complex with FKBP12 to suppress its kinase activity. This fundamental difference in their mechanisms leads to distinct downstream signaling profiles and cellular outcomes. This guide provides a detailed examination of these differences, supported by experimental data and methodologies.
Mechanism of Action
This compound: A DEPTOR-mTOR Interaction Inhibitor
This compound functions by binding to DEPTOR, an endogenous inhibitor of mTOR, and preventing its association with the mTOR kinase.[1] This disruption releases mTOR from DEPTOR's inhibitory grip, leading to the activation of mTORC1.[1] Paradoxically, in certain contexts like multiple myeloma, this acute activation of mTORC1 can induce a cytotoxic effect.[1]
Rapamycin: An Allosteric mTORC1 Inhibitor
Rapamycin exerts its inhibitory effect by first forming a complex with the intracellular protein FKBP12. This rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, a component of the mTORC1 complex.[2][3] This binding allosterically inhibits the kinase activity of mTORC1, preventing the phosphorylation of its downstream targets.[2][3] While highly specific for mTORC1 in acute settings, prolonged treatment with rapamycin has been shown to also inhibit the assembly and function of mTORC2 in some cell types.[2]
Signaling Pathway Diagrams
References
A Researcher's Guide to Validating the Specificity of NSC126405 for DEPTOR
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of NSC126405, a small molecule inhibitor designed to target the DEPTOR-mTOR interaction, against an alternative compound. It includes supporting experimental data, detailed protocols for validation assays, and visual diagrams to elucidate key pathways and workflows.
DEPTOR (DEP domain-containing mTOR-interacting protein) is an endogenous inhibitor of the mTORC1 and mTORC2 signaling complexes, playing a critical role in cell growth, proliferation, and survival.[1][2][3][4] Its overexpression in certain cancers, such as multiple myeloma, makes it a compelling therapeutic target.[4][5][6] this compound was identified as a compound that disrupts the DEPTOR-mTOR interaction, leading to cytotoxicity in cancer cells.[5][7][8] Validating the specificity of such compounds is crucial for their development as targeted therapies.
DEPTOR-mTOR Signaling Pathway
DEPTOR binds to the FAT domain of mTOR within both mTORC1 and mTORC2 complexes, inhibiting their kinase activity.[1][4][9] By disrupting this interaction, an inhibitor like this compound is expected to relieve this inhibition, leading to the activation of mTORC1 and mTORC2 and their downstream signaling pathways. This activation, however, can have complex context-dependent outcomes, including inducing apoptosis in cancer cells that rely on DEPTOR overexpression for survival.[5][10]
Caption: DEPTOR-mTOR signaling and the inhibitory action of this compound.
Performance Comparison: this compound vs. Alternative Inhibitor (Drug 3g)
While this compound was identified as a DEPTOR-mTOR interaction inhibitor, subsequent studies have described a related, more potent compound, referred to as "drug 3g" or "43 M".[6][11][12] Unlike this compound, which primarily prevents the binding of DEPTOR to mTOR, drug 3g also induces the proteasomal degradation of DEPTOR, representing a different mechanism of action.[12]
Table 1: Quantitative Comparison of DEPTOR Inhibitors
| Parameter | This compound | Drug 3g | Reference(s) |
|---|---|---|---|
| Mechanism of Action | Prevents DEPTOR-mTOR binding | Prevents DEPTOR-mTOR binding & Induces DEPTOR degradation | [10][12] |
| IC50 for DEPTOR-mTOR Binding | ~10.5 µM | ~1.0 µM | [12] |
| Effect on mTORC1 Activity | Activates | Activates | [5][12] |
| Effect on PI3K/AKT Feedback Loop | Does not engage negative feedback | Engages negative feedback (decreased p-AKT T308) | [10][12] |
| Synergy with Bortezomib | Synergistic | Antagonistic |[12] |
Experimental Protocols for Specificity Validation
Validating that this compound acts specifically by targeting DEPTOR requires a series of biochemical and cell-based assays. Below are the key experimental protocols derived from published studies.
Co-Immunoprecipitation (Co-IP) to Verify Disruption of DEPTOR-mTOR Binding
This assay is crucial to demonstrate that this compound physically disrupts the interaction between DEPTOR and mTOR within the cell.
Protocol:
-
Cell Culture and Treatment: Culture multiple myeloma cell lines (e.g., OPM-2, RPMI-8226) to 70-80% confluency. Treat cells with a specified concentration of this compound (e.g., 1-5 µM) or DMSO (vehicle control) for a designated time (e.g., 6 hours).[5][10]
-
Cell Lysis: Harvest and wash cells with cold PBS. Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Pre-clear cell lysates with Protein A/G agarose beads. Incubate the pre-cleared lysate with an antibody against mTOR or DEPTOR overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add Protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with lysis buffer to remove non-specific binding proteins.
-
Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blotting using antibodies against mTOR and DEPTOR to assess the amount of co-precipitated protein. A reduction in the amount of DEPTOR pulled down with mTOR (or vice-versa) in this compound-treated cells compared to the control indicates disruption of the interaction.[5]
Caption: Workflow for Co-Immunoprecipitation to validate inhibitor specificity.
Immunoblotting to Assess Downstream mTOR Signaling
If this compound inhibits DEPTOR, mTORC1 and mTORC2 activity should increase. This can be measured by assessing the phosphorylation status of their key substrates.
Protocol:
-
Cell Culture and Treatment: Treat multiple myeloma cell lines with this compound at various concentrations and time points (e.g., 2, 4, 8 hours).[5][10]
-
Protein Extraction: Lyse the cells in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities using densitometry. An increase in the phosphorylation of p70S6K, 4E-BP1, and AKT in treated cells confirms the activation of mTOR signaling.[5][10]
Surface Plasmon Resonance (SPR) for Direct Binding Analysis
SPR can be used to confirm a direct physical interaction between this compound and DEPTOR and to determine binding kinetics.
Protocol:
-
Chip Preparation: Immobilize recombinant purified DEPTOR protein onto a sensor chip surface. Use a control flow cell with an unrelated protein or no protein to subtract non-specific binding.
-
Analyte Injection: Prepare a series of concentrations of this compound in a suitable running buffer.
-
Binding Measurement: Inject the this compound solutions over the sensor chip surface. The binding of this compound to the immobilized DEPTOR will cause a change in the refractive index at the surface, which is measured in real-time as a response unit (RU).[13]
-
Dissociation: After the association phase, flow running buffer over the chip to measure the dissociation of the compound.
-
Data Analysis: Fit the resulting sensorgrams (RU vs. time) to a suitable binding model (e.g., 1:1 Langmuir) to calculate association (ka), dissociation (kd), and affinity (KD) constants.
-
Specificity Control: To confirm specificity, pass this compound over immobilized mTOR or mLST8; minimal binding is expected.[13] Additionally, pre-incubating this compound with soluble DEPTOR before passing it over immobilized mTOR should reduce the binding signal, confirming DEPTOR as the drug's target.[5][13]
Caption: Surface Plasmon Resonance (SPR) workflows for specificity validation.
Conclusion
The validation of this compound as a specific DEPTOR inhibitor relies on a multi-faceted experimental approach. Evidence from co-immunoprecipitation and SPR assays confirms that this compound directly targets DEPTOR and disrupts its interaction with mTOR.[5][13] Downstream signaling analysis via immunoblotting further supports its mechanism of action by showing the expected activation of mTORC1.[5][10]
When compared to alternatives like "drug 3g," this compound appears less potent and exhibits a different downstream signaling profile, notably in its lack of engagement with the PI3K/AKT negative feedback loop.[12] This highlights the importance of thorough characterization, as even structurally related compounds can have distinct biological effects. The methodologies outlined in this guide provide a robust framework for researchers to rigorously assess the specificity and performance of DEPTOR-targeted inhibitors.
References
- 1. Deptor: not only a mTOR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Evolving Role for DEPTOR in Tumor Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. origene.com [origene.com]
- 4. DEPTOR is an mTOR Inhibitor Whose Frequent Overexpression in Multiple Myeloma Cells Promotes their Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ashpublications.org [ashpublications.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. CYTOTOXIC PROPERTIES OF A DEPTOR-mTOR INHIBITOR IN MULTIPLE MYELOMA CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. A Novel Therapeutic Induces DEPTOR Degradation in Multiple Myeloma Cells with Resulting Tumor Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide: NSC126405 vs. DEPTOR Knockdown on Cell Viability in Cancer Models
Audience: Researchers, scientists, and drug development professionals.
This guide provides an objective comparison of two distinct methodologies for targeting the mTOR-interacting protein DEPTOR: the small molecule inhibitor NSC126405 and genetic knockdown via shRNA. Both approaches aim to disrupt DEPTOR's function, which is often overexpressed in certain cancers like multiple myeloma (MM), thereby promoting cell survival.[1][2] While both strategies effectively reduce cell viability, they do so through divergent effects on downstream signaling pathways, particularly the PI3K/Akt axis.
Overview of Mechanisms
DEPTOR (DEP Domain Containing MTOR Interacting Protein): DEPTOR is an endogenous inhibitor of the mTOR kinase, a central regulator of cell growth, proliferation, and survival.[3][4][5] It binds to and inhibits both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[6] In cancers such as multiple myeloma, DEPTOR is frequently overexpressed, which helps maintain cell survival.[1][2]
-
DEPTOR Knockdown: Genetically silencing DEPTOR (e.g., using shRNA) removes its inhibitory constraint on mTOR. This leads to the activation of both mTORC1 and mTORC2.[1][7] However, the hyperactivation of mTORC1 triggers a potent negative feedback loop. Activated mTORC1 phosphorylates and inhibits Insulin Receptor Substrate 1 (IRS-1), which in turn suppresses the upstream PI3K/Akt signaling pathway.[8][9] The resulting depression of pro-survival Akt signaling is a key driver of the cytotoxicity observed with DEPTOR knockdown.[1][10]
-
This compound: This small molecule is a DEPTOR-mTOR inhibitor.[11][12] Surface plasmon resonance (SPR) assays have confirmed that this compound binds directly to DEPTOR, preventing its association with mTOR.[8][9] This disruption also leads to the activation of mTORC1 and mTORC2.[9] Crucially, unlike DEPTOR knockdown, this compound-induced mTOR activation does not engage the negative feedback loop that suppresses PI3K/Akt signaling.[9][13] In fact, treatment with this compound has been shown to enhance Akt phosphorylation, representing a significant mechanistic divergence from DEPTOR silencing.[8][9]
Despite these differences, both interventions ultimately induce the expression of the cell cycle inhibitor p21, which contributes to their anti-myeloma effects.[7][8][9]
Signaling Pathway Diagrams
The diagrams below illustrate the distinct molecular consequences of DEPTOR knockdown versus inhibition by this compound.
Comparative Data on Cell Viability
The following tables summarize quantitative data from studies on multiple myeloma cell lines (MMCLs), illustrating the cytotoxic effects of this compound and DEPTOR knockdown.
Table 1: Effect of this compound on Multiple Myeloma Cell Line Viability
| Cell Line | DEPTOR Expression | This compound IC50 (µM, 48h) | Reference |
|---|---|---|---|
| 8226 | High | ~1.2 | [13] |
| OPM-2 | High | Not specified | [13] |
| H929 | High | Not specified |[13] |
Note: A related, more potent compound, 3g, showed an IC50 of approximately 0.12 µM in 8226 cells, highlighting the therapeutic potential of this chemical class.[13]
Table 2: Effect of DEPTOR Knockdown on Multiple Myeloma Cell Proliferation
| Cell Line | Time Point | Proliferation Inhibition (%) vs. Control | Reference |
|---|---|---|---|
| RPMI-8226 | 24h | 67.3 ± 1.32 | [10] |
| RPMI-8226 | 48h | 61.6 ± 1.35 | [10] |
| RPMI-8226 | 72h | 63.5 ± 1.12 |[10] |
Data indicates a significant and sustained inhibition of cell proliferation upon DEPTOR silencing.[10]
Table 3: Induction of Apoptosis
| Treatment | Cell Line | Observation | Reference |
|---|---|---|---|
| This compound | MMCLs | Induces PARP cleavage, an early marker of apoptosis. | [8][9] |
| DEPTOR shRNA | RPMI-8226 | Increases cleaved caspase-3 and cleaved PARP fragments. |[1][10] |
Experimental Protocols & Workflow
The data cited in this guide were generated using standard cell and molecular biology techniques.
A. Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells (e.g., 8226, OPM-2) in 96-well plates at a density of 2-5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment:
-
This compound: Add the compound at various concentrations (e.g., 0.1 to 10 µM) to the designated wells.
-
DEPTOR Knockdown: For inducible shRNA systems, add the inducing agent (e.g., doxycycline) to trigger DEPTOR silencing.
-
-
Incubation: Incubate plates for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to untreated control cells.
B. Apoptosis (Annexin V/PI) Assay
-
Cell Treatment: Treat cells with this compound or induce DEPTOR shRNA for a specified time (e.g., 48 hours).
-
Harvesting: Collect both adherent and floating cells and wash them twice with cold PBS.
-
Staining: Resuspend cells in 1X Annexin Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.
C. Immunoblot (Western Blot) Analysis
-
Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Probing: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-p70S6K, anti-DEPTOR, anti-p21, anti-PARP, anti-Actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
Both the small molecule inhibitor this compound and DEPTOR knockdown serve as effective strategies to induce cytotoxicity in cancer cells that are dependent on DEPTOR for survival.
-
DEPTOR knockdown reduces cell viability primarily by activating a potent mTORC1-mediated negative feedback loop that suppresses the critical PI3K/Akt survival pathway.[8][9]
-
This compound acts by binding to DEPTOR and preventing its interaction with mTOR, which also activates mTORC1 but, critically, bypasses the negative feedback on Akt, and may even enhance its phosphorylation.[8][9][14] The cytotoxicity in this case is still potent and is mediated, at least in part, by the induction of p21.[8][14]
These findings validate DEPTOR as a promising therapeutic target in multiple myeloma.[14] The mechanistic divergence between the two approaches is significant; the ability of this compound to induce cell death without shutting down Akt signaling suggests a complex interplay of downstream effectors and highlights a unique pharmacological profile that may offer advantages over simple gene silencing.
References
- 1. DEPTOR is an mTOR Inhibitor Whose Frequent Overexpression in Multiple Myeloma Cells Promotes their Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Evolving Role for DEPTOR in Tumor Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tyrosine phosphorylation of DEPTOR functions as a molecular switch to activate mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 5. Function of Deptor and its roles in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of human mTOR complexes by DEPTOR | eLife [elifesciences.org]
- 7. DEPTOR is linked to a TORC1-p21 survival proliferation pathway in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. CYTOTOXIC PROPERTIES OF A DEPTOR-mTOR INHIBITOR IN MULTIPLE MYELOMA CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. A Novel Therapeutic Induces DEPTOR Degradation in Multiple Myeloma Cells with Resulting Tumor Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Assessing the Therapeutic Potential of NSC126405 Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic potential of NSC126405 and its derivatives, focusing on their efficacy as DEPTOR-mTOR inhibitors. The information presented is collated from preclinical studies and is intended to support further research and development in this area.
Introduction
This compound is a small molecule inhibitor that disrupts the interaction between DEPTOR (DEP domain-containing mTOR-interacting protein) and mTOR (mammalian target of rapamycin), a key regulator of cell growth and proliferation.[1][2] By inhibiting this interaction, this compound and its derivatives activate mTORC1 and mTORC2 signaling pathways, leading to cytotoxic effects in cancer cells, particularly in multiple myeloma where DEPTOR is often overexpressed.[3][4] This guide focuses on comparing the performance of this compound with its derivatives, with a particular emphasis on the promising analog, compound 3g.
Comparative Efficacy of this compound and Its Derivatives
The following tables summarize the in vitro cytotoxicity of this compound and a selection of its derivatives against the 8226 multiple myeloma cell line. The data highlights the structure-activity relationship (SAR) and the significantly enhanced potency of certain analogs.
Table 1: In Vitro Cytotoxicity (IC50) of this compound and Key Derivatives in 8226 Multiple Myeloma Cells [3][5]
| Compound | Modification from this compound | IC50 (µM) in 8226 Cells |
| This compound | Parent Compound | ~1.2 - 4.0 |
| 3d | N-aryl derivative (4-fluorophenyl) | Lower than this compound |
| 3e | N-aryl derivative (3-fluorophenyl) | Lower than this compound |
| 3f | N-aryl derivative (2-fluorophenyl) | Lower than this compound |
| 3g | N-aryl derivative (3-trifluoromethylphenyl) | ~0.12 - 0.17 |
| 4b | Diacyl derivative | Lower than this compound |
Table 2: Head-to-Head Comparison of this compound and Compound 3g [3]
| Feature | This compound | Compound 3g |
| IC50 (8226 MM Cells) | ~1.2 µM | ~0.12 µM |
| Mechanism of Action | Prevents DEPTOR-mTOR binding | Prevents DEPTOR-mTOR binding and induces proteasomal degradation of DEPTOR |
| Combination with Bortezomib | Synergistic | Antagonistic |
| In Vivo Efficacy | Prevents outgrowth of human multiple myeloma cells in immunodeficient mice. | Abrogated DEPTOR expression in xenograft tumors and induced an anti-tumor effect. |
Signaling Pathway and Mechanism of Action
This compound and its derivatives function by disrupting the inhibitory interaction between DEPTOR and the mTOR kinase. This leads to the activation of both mTORC1 and mTORC2 complexes.
-
mTORC1 Activation: Leads to downstream phosphorylation of substrates like S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), promoting protein synthesis and cell growth. Paradoxically, in the context of DEPTOR inhibition, this acute mTORC1 activation contributes to cytotoxicity in multiple myeloma cells.[6]
-
mTORC2 Activation: Results in the phosphorylation of Akt, a key regulator of cell survival.
The distinct advantage of compound 3g lies in its ability to induce the proteasomal degradation of DEPTOR, a mechanism not observed with the parent compound, this compound.[3] This leads to a more sustained activation of mTOR signaling.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of these compounds.
MTT Assay for Cell Viability
This protocol is used to assess the cytotoxic effects of this compound and its derivatives on multiple myeloma cell lines.
Materials:
-
Multiple myeloma cell lines (e.g., 8226, OPM-2, H929)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
This compound and its derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treat the cells with various concentrations of the test compounds (e.g., 0.01 µM to 10 µM) for 48-72 hours. Include a vehicle control (DMSO).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate at 1000 x g for 5 minutes.
-
Carefully remove the supernatant.
-
Add 150 µL of solubilization solution to each well and pipette up and down to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values using appropriate software (e.g., GraphPad Prism).
Co-Immunoprecipitation (Co-IP) for DEPTOR-mTOR Interaction
This protocol is used to determine the ability of the compounds to disrupt the binding of DEPTOR to mTOR within the cell.
Materials:
-
Multiple myeloma cells treated with this compound or its derivatives
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-mTOR or anti-DEPTOR antibody (e.g., from Cell Signaling Technology)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)
-
Reagents for Western blotting
Procedure:
-
Lyse the treated and control cells on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the lysates by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with the primary antibody (anti-mTOR or anti-DEPTOR) overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for 2-4 hours at 4°C.
-
Wash the beads three times with wash buffer.
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by Western blotting using antibodies against mTOR and DEPTOR.
Western Blotting for mTOR Pathway Activation
This protocol is used to assess the phosphorylation status of key downstream targets of mTORC1 and mTORC2.
Materials:
-
Cell lysates from treated and control cells
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against:
-
Phospho-p70 S6 Kinase (Thr389)
-
p70 S6 Kinase
-
Phospho-4E-BP1 (Thr37/46)
-
4E-BP1
-
Phospho-Akt (Ser473)
-
Akt
-
DEPTOR
-
mTOR
-
GAPDH or β-actin (as a loading control)
-
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Separate protein lysates (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions are typically 1:1000.[7][8]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.[9]
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL reagent and an imaging system.
-
Quantify band intensities using densitometry software.
In Vivo Studies
Preclinical in vivo studies have demonstrated the anti-tumor activity of both this compound and compound 3g.
-
This compound: Daily intraperitoneal injections of this compound in immunodeficient mice bearing human multiple myeloma xenografts prevented tumor outgrowth without significant toxicity.[10]
-
Compound 3g: In a similar xenograft model, daily injections of compound 3g led to the abrogation of DEPTOR expression in the tumors and a significant anti-tumor effect.[3]
Further head-to-head in vivo comparative studies are warranted to fully assess the therapeutic window and potential toxicities of these promising derivatives.
Conclusion
The development of this compound derivatives has led to compounds with significantly improved therapeutic potential. Notably, compound 3g exhibits superior cytotoxicity against multiple myeloma cells, driven by a dual mechanism of action that includes the induction of DEPTOR degradation. While both this compound and its derivatives show promise, further investigation into their in vivo efficacy, toxicity profiles, and pharmacokinetic properties is crucial for their clinical translation. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers in this field.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Novel Therapeutic Induces DEPTOR Degradation in Multiple Myeloma Cells with Resulting Tumor Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.ucla.edu [chem.ucla.edu]
- 6. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 7. mTOR Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Unveiling the Anti-Myeloma Potential of NSC126405: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the anti-myeloma effects of NSC126405, a novel mTOR-DEPTOR inhibitor. By objectively comparing its performance with established anti-myeloma agents and a next-generation analog, this document serves as a valuable resource for researchers in oncology and drug discovery. The information is presented through structured data tables, detailed experimental protocols, and informative signaling pathway and workflow diagrams to facilitate a thorough understanding of this compound's therapeutic potential.
Quantitative Performance Analysis: In Vitro Cytotoxicity
The in vitro cytotoxic effects of this compound and its more potent derivative, "drug 3g," were evaluated against various multiple myeloma cell lines and compared with standard-of-care anti-myeloma drugs. The half-maximal inhibitory concentration (IC50) values, representing the drug concentration required to inhibit 50% of cell growth, are summarized below.
| Cell Line | This compound IC50 (µM) | "drug 3g" IC50 (µM) | Bortezomib IC50 (nM) | Lenalidomide IC50 (µM) | Pomalidomide IC50 (µM) | Carfilzomib IC50 (nM/µM) | Dexamethasone IC50 (µM) |
| RPMI-8226 | 1.3[1] | ~0.12 | 7 - 15.9[2] | >10 (Resistant)[3] | 8[4] | 10.73 µM[5] | - |
| MM1.S | 3[1] | - | - | - | - | 8.3 nM | - |
| OPM-2 | More Sensitive | More Effective than this compound | - | 10[4] | 10[4] | 15.97 µM[5] | - |
| H929 | More Sensitive | More Effective than this compound | - | - | - | 26.15 µM[5] | - |
| U266 | Less Sensitive | - | 7.1 | - | - | - | - |
Note: IC50 values are sourced from multiple studies and may not be directly comparable due to variations in experimental conditions. "More Sensitive" and "Less Sensitive" for this compound are relative to other myeloma cell lines within the same study.
In Vivo Efficacy: Myeloma Xenograft Models
The anti-tumor activity of this compound and its comparators has been assessed in preclinical mouse models of multiple myeloma.
| Drug | Model | Dosing | Key Findings |
| This compound | 8226 human myeloma xenograft | - | Prevented outgrowth of human multiple myeloma cells.[6] |
| "drug 3g" | 8226 subcutaneous xenograft | - | More efficacious in slowing tumor growth and prolonging survival compared to this compound.[7] |
| Bortezomib | Multiple myeloma xenograft | 1 mg/kg, i.p., twice weekly | Significant inhibition of tumor growth.[4] |
| Lenalidomide | JJN3 & OPM2 xenografts | 5 mg/kg, i.p., 5 days/week | Enhanced anti-tumoral effect when combined with HIF-1α suppression.[8] |
| Lenalidomide + Dexamethasone | MM1.S xenograft | Lenalidomide: 10 mg/kg, i.p.; Dexamethasone: 0.5 mg/kg, i.p. (10 days) | Reduction in tumor volume.[9][10] |
Mechanism of Action: Signaling Pathways
This compound functions by binding to DEPTOR, thereby preventing its interaction with mTOR. This leads to the activation of both mTORC1 and mTORC2 complexes.[6] The downstream signaling cascade is depicted below.
Caption: this compound inhibits DEPTOR, leading to mTORC1/2 activation and subsequent anti-myeloma effects.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol outlines the general procedure for assessing the cytotoxic effects of this compound and other compounds on multiple myeloma cell lines.
Caption: Workflow for determining cell viability using the MTT assay.
Detailed Steps:
-
Cell Seeding: Plate multiple myeloma cells in 96-well plates at a predetermined optimal density.
-
Compound Addition: Treat cells with a range of concentrations of this compound or comparator drugs.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Formazan Formation: Incubate for an additional 2-4 hours to allow viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Western Blot Analysis
This protocol is used to detect changes in protein expression and phosphorylation status in key signaling pathways following drug treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Celastrol Attenuates the Invasion and Migration and Augments the Anticancer Effects of Bortezomib in a Xenograft Mouse Model of Multiple Myeloma [frontiersin.org]
- 3. Frontiers | Novel myeloma patient-derived xenograft models unveil the potency of anlotinib to overcome bortezomib resistance [frontiersin.org]
- 4. In vivo quantitative assessment of therapeutic response to bortezomib therapy in disseminated animal models of multiple myeloma with [18F]FDG and [64Cu]Cu-LLP2A PET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical evaluation of the proteasome inhibitor bortezomib in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CYTOTOXIC PROPERTIES OF A DEPTOR-mTOR INHIBITOR IN MULTIPLE MYELOMA CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.ucla.edu [chem.ucla.edu]
- 8. The anti-tumoral effect of lenalidomide is increased in vivo by hypoxia-inducible factor (HIF)-1α inhibition in myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. AT-101 Enhances the Antitumor Activity of Lenalidomide in Patients with Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
NSC126405 Efficacy in Multiple Myeloma Cell Lines: A Comparative Guide
NSC126405 has been identified as a novel inhibitor of the DEPTOR-mTOR interaction, demonstrating cytotoxic effects in various multiple myeloma (MM) cell lines. This guide provides a comparative analysis of its efficacy, supported by experimental data, to inform researchers and drug development professionals.
Comparative Efficacy of this compound
This compound induces cytotoxicity in multiple myeloma cells by binding to DEPTOR and preventing its interaction with mTOR.[1][2] This disruption leads to the activation of mTOR signaling, which, paradoxically, can induce apoptosis in MM cells that are dependent on high DEPTOR expression for survival.[3][4] The efficacy of this compound varies across different MM cell lines, which is often correlated with their levels of DEPTOR expression.[4][5]
A related compound, referred to as "drug 3g," has been shown to be more potent than this compound. Drug 3g not only inhibits the DEPTOR-mTOR interaction but also induces the proteasomal degradation of DEPTOR, leading to enhanced cytotoxicity.[3]
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various MM cell lines, providing a quantitative comparison of its cytotoxic efficacy.
| Cell Line | IC50 (µM) | Assay Duration | Reference |
| RPMI-8226 | 1.3 | 48 hours | [1] |
| MM1.S | 3 | 48 hours | [1] |
| OPM-2 | Not explicitly stated, but sensitive | 72 hours | [4] |
| H929 | Not explicitly stated, but sensitive | 72 hours | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's efficacy.
Cell Viability (MTT) Assay
The cytotoxic effects of this compound on MM cell lines were quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: MM cells were seeded in 96-well plates at a specified density.
-
Drug Treatment: Cells were treated with increasing concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: The treated cells were incubated for a specified period (e.g., 24, 48, 72, or 96 hours).[5]
-
MTT Addition: MTT reagent was added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The IC50 values were calculated from the dose-response curves.
Apoptosis Assay
Apoptosis induction by this compound was assessed to understand the mechanism of cell death.
-
Cell Treatment: MM cell lines were treated with this compound at a specified concentration (e.g., 2 µM) for a set duration (e.g., 72 hours).[4]
-
Cell Staining: Cells were harvested and stained with Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Data Analysis: The percentage of apoptotic cells (Annexin V positive) was quantified.
Visualizing Experimental and Biological Pathways
To better illustrate the processes involved in evaluating and understanding the effects of this compound, the following diagrams are provided.
Caption: Experimental workflow for assessing the efficacy of this compound in MM cell lines.
Caption: Simplified signaling pathway of this compound in multiple myeloma cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. A Novel Therapeutic Induces DEPTOR Degradation in Multiple Myeloma Cells with Resulting Tumor Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CYTOTOXIC PROPERTIES OF A DEPTOR-mTOR INHIBITOR IN MULTIPLE MYELOMA CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Procedures for the Safe Disposal of NSC126405
Disclaimer: As a specific Safety Data Sheet (SDS) for NSC126405 is not publicly available, the following disposal procedures are based on general best practices for cytotoxic and chlorinated organic research chemicals. Researchers must consult with their institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations.
The mTOR-DEPTOR inhibitor this compound is a cytotoxic compound intended for research use only. Due to its cytotoxic nature, all materials that have come into contact with this compound must be treated as hazardous waste to protect laboratory personnel and the environment.[1][2] Proper disposal involves a systematic approach encompassing waste segregation, decontamination, and compliant disposal methods.
Immediate Safety and Handling for Disposal
Before beginning any disposal procedures, ensure appropriate Personal Protective Equipment (PPE) is worn. This includes, at a minimum, a lab coat or gown, safety goggles, and two pairs of chemical-resistant gloves.[3] All handling of this compound waste should be performed in a designated area, preferably within a chemical fume hood or biological safety cabinet, to minimize exposure risk.
Step-by-Step Disposal Protocol
-
Segregation of Waste: At the point of generation, separate this compound waste into designated, clearly labeled containers.[1] Do not mix hazardous waste with non-hazardous waste.[4] Waste streams should be categorized as follows:
-
Solid Waste: Includes contaminated PPE (gloves, gowns), bench paper, wipes, and plasticware.
-
Liquid Waste: Encompasses unused solutions, solvents containing this compound, and the first rinse of any contaminated glassware.[5]
-
Sharps Waste: Consists of needles, syringes, and glass vials that have been in contact with this compound.[3]
-
-
Container Management:
-
Use leak-proof, puncture-resistant containers compatible with the chemical waste.[3][5]
-
Containers for cytotoxic waste are often color-coded, typically red or yellow, and must be marked with the cytotoxic hazard symbol.[1][3]
-
All containers must be securely sealed when not in use and should not be filled beyond three-quarters of their capacity.[6]
-
Attach a completed hazardous waste label to each container, detailing the contents (including "this compound"), concentration, and date.[5]
-
-
Decontamination of Work Surfaces and Glassware:
-
After handling this compound, thoroughly decontaminate all work surfaces. This typically involves an initial cleaning with a detergent solution followed by a rinse with 70% isopropyl alcohol or another suitable disinfectant.[6]
-
For reusable glassware, the first rinse must be collected as hazardous liquid waste.[5] Subsequent rinses may be permissible for drain disposal, but this should be verified with your institution's EHS guidelines.
-
-
Final Disposal:
-
Store sealed and labeled hazardous waste containers in a designated, secure area away from incompatible materials until they are collected by your institution's EHS personnel.[5]
-
The primary recommended disposal method for cytotoxic and chlorinated organic compounds is high-temperature incineration by a licensed hazardous waste management firm.[1][7]
-
Never dispose of this compound or its contaminated materials in the regular trash, down the drain, or by evaporation.[5][8] The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) prohibits the sewering of hazardous pharmaceutical waste.[6]
-
Chemical and Physical Properties of this compound
While a comprehensive SDS is unavailable, the following data has been compiled from supplier information.
| Property | Value |
| CAS Number | 17581-52-1 |
| Molecular Formula | C₅H₂Cl₄N₂ |
| Molecular Weight | 231.89 g/mol |
| Known Hazards | Cytotoxic |
Disposal Workflow
The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Logical workflow for the safe segregation and disposal of this compound waste.
References
- 1. danielshealth.ca [danielshealth.ca]
- 2. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. nipissingu.ca [nipissingu.ca]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. acs.org [acs.org]
Essential Safety and Logistical Information for Handling NSC126405
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling and disposal of the cytotoxic mTOR-DEPTOR inhibitor, NSC126405.
This document provides crucial safety protocols and logistical plans for the handling and disposal of this compound in a laboratory setting. Given that this compound is utilized in cancer research for its cytotoxic properties, all procedures must be conducted with the utmost caution to minimize exposure risk to personnel and the environment.[1][2] Although a specific Safety Data Sheet (SDS) is not publicly available, the following guidelines are based on recommendations for handling potent cytotoxic compounds.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the first line of defense against exposure to this compound. All personnel handling this compound must be trained in the correct donning and doffing procedures.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specifications and Use |
| Hand Protection | Double Gloving | Two pairs of chemotherapy-rated gloves (ASTM D6978 compliant) must be worn.[3] The outer glove should be removed immediately after handling the compound, and the inner glove upon leaving the designated handling area. |
| Body Protection | Disposable Gown | A disposable, low-permeability, solid-front gown with long sleeves and tight-fitting cuffs is required.[4] |
| Eye and Face Protection | Safety Goggles and Face Shield | Use of chemical splash goggles is mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing, such as during solution preparation or spill cleanup. |
| Respiratory Protection | N95 or Higher Respirator | A NIOSH-approved N95 or higher-level respirator should be worn when handling the powdered form of the compound or when there is a potential for aerosolization. |
Engineering Controls and Designated Areas
Engineering controls are designed to isolate the hazard from the worker. All handling of this compound should occur within designated areas with appropriate engineering controls.
-
Ventilated Enclosure: All weighing and reconstitution of powdered this compound must be performed in a certified Class II Biological Safety Cabinet (BSC) or a powder containment hood to prevent inhalation of the powder.[2]
-
Designated Work Area: Clearly mark the area where this compound is being handled with "Cytotoxic Agent in Use" signage. Access to this area should be restricted to authorized personnel.
-
Spill Kit: A spill kit specifically for cytotoxic agents must be readily available in the designated handling area.[2]
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is critical for minimizing risk.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Disposal Plan
All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.
Table 2: this compound Waste Disposal Plan
| Waste Type | Description | Disposal Procedure |
| Solid Waste | Contaminated gloves, gowns, bench paper, plasticware, and vials. | Place in a designated, leak-proof, and puncture-resistant container clearly labeled "Cytotoxic Waste."[5] |
| Liquid Waste | Unused this compound solutions, contaminated media. | Collect in a sealed, leak-proof container labeled "Cytotoxic Liquid Waste." Do not pour down the drain. |
| Sharps Waste | Contaminated needles, syringes, and pipette tips. | Place in a designated, puncture-proof sharps container labeled "Cytotoxic Sharps."[5] |
All cytotoxic waste must be collected by the institution's environmental health and safety department for incineration.[6][7]
Spill Management
In the event of a spill, immediate and appropriate action is required to contain the contamination and protect personnel.
-
Evacuate and Alert: Immediately alert others in the area and evacuate non-essential personnel.
-
Isolate the Area: Cordon off the spill area to prevent the spread of contamination.
-
Don PPE: If not already wearing it, don the full complement of recommended PPE, including an N95 respirator.
-
Contain the Spill: For liquid spills, cover with absorbent pads from the cytotoxic spill kit. For powder spills, gently cover with damp absorbent pads to avoid aerosolizing the powder.
-
Clean the Area: Working from the outer edge of the spill inwards, clean the area with an appropriate deactivating solution (e.g., 10% bleach solution followed by a thiosulfate solution to neutralize the bleach), and then wipe with clean water.
-
Dispose of Waste: All materials used for spill cleanup must be disposed of as cytotoxic waste.
-
Report the Incident: Report the spill to the laboratory supervisor and the institution's environmental health and safety department.
References
- 1. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pogo.ca [pogo.ca]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. danielshealth.ca [danielshealth.ca]
- 7. m.youtube.com [m.youtube.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
